Technical Guide: For-Asp(OBzl)-OH (N-Formyl-L-Aspartic Acid -Benzyl Ester)[1] Executive Summary For-Asp(OBzl)-OH (CAS: 5513-72-4) is a specialized amino acid derivative used primarily in the synthesis of N-formylated pep...
For-Asp(OBzl)-OH (CAS: 5513-72-4) is a specialized amino acid derivative used primarily in the synthesis of N-formylated peptides, which are critical for studying bacterial chemotaxis and immune response modulation (e.g., fMLP analogs).[1][2][3] Unlike standard Fmoc or Boc protecting groups, the N-terminal Formyl (For) group is often intended as a permanent modification in the final bioactive peptide rather than a transient protecting group.
This guide details the physicochemical properties, synthetic utility, and handling protocols for For-Asp(OBzl)-OH, providing researchers with the data necessary to integrate this building block into solid-phase (SPPS) or solution-phase peptide synthesis workflows.
Part 1: Chemical Identity & Molecular Specifications[5]
The precise molecular characterization of For-Asp(OBzl)-OH is derived from its three functional components: the L-aspartic acid core, the N-terminal formyl group, and the
-benzyl ester protection.
Molecular Data Table
Property
Specification
Systematic Name
N-Formyl-L-aspartic acid 4-benzyl ester
Common Name
For-Asp(OBzl)-OH
CAS Number
5513-72-4
Molecular Formula
Molecular Weight
251.24 g/mol
Monoisotopic Mass
251.0794 Da
Appearance
White to off-white crystalline powder
Stereochemistry
L-configuration (S-isomer)
Structural Analysis
The molecule consists of:
N-Terminus: Formylated (
), mimicking the initiating methionine in bacterial protein synthesis.
Side Chain: Protected as a Benzyl ester (
), which is stable to mild acids (TFA) but removable via hydrogenolysis () or strong acids (HF/TFMSA).
Hygroscopicity: Low to moderate. Store in a desiccator.
Thermal Stability: Stable at room temperature; however, long-term storage is recommended at 2–8°C .
Chemical Stability:
Acid Sensitivity: The N-formyl group is relatively stable to TFA (Trifluoroacetic acid) used in Boc deprotection but can be removed by acidic methanolysis or hydrazine. The OBzl group is stable to TFA but sensitive to HF.
Base Sensitivity: The OBzl ester is susceptible to saponification in strong aqueous base.
Part 3: Synthetic Utility & Orthogonality
Role in Peptide Synthesis
For-Asp(OBzl)-OH is unique because the "For" group is often a structural motif rather than just a protecting group. It is essential for synthesizing:
Chemotactic Peptides: Analogs of N-formyl-methionyl-leucyl-phenylalanine (fMLP), which bind to Formyl Peptide Receptors (FPRs) on neutrophils.
Peptide Deformylase (PDF) Inhibitors: Used in antibacterial research.
Protection Strategy Diagram
The following diagram illustrates the orthogonality of the protecting groups on For-Asp(OBzl)-OH compared to standard Fmoc/Boc strategies.
Figure 1: Orthogonality profile of For-Asp(OBzl)-OH. The Formyl and Benzyl groups withstand mild acid conditions, allowing selective elongation or manipulation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of For-Asp(OBzl)-OH
If the derivative is not commercially available, it can be synthesized from H-Asp(OBzl)-OH using a mixed anhydride method.
Reagents:
H-Asp(OBzl)-OH (Starting Material)
Formic Acid (98%)
Acetic Anhydride
THF or Dioxane (Solvent)
Step-by-Step Methodology:
Preparation of Formylating Agent:
Cool 10 mL of acetic anhydride to 0°C.
Dropwise add 5 mL of formic acid (98%) while stirring.
Heat the mixture to 50–60°C for 15 minutes, then cool immediately to 0°C. This generates the mixed anhydride (acetic formic anhydride).
Formylation Reaction:
Dissolve 10 mmol of H-Asp(OBzl)-OH in minimal cold THF/Dioxane.
Add the mixed anhydride solution (1.2 equivalents) dropwise to the amino acid solution at 0°C.
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Work-up:
Evaporate the solvent under reduced pressure.
Recrystallize the residue from Ethyl Acetate/Hexane or Ethanol/Water.
Yield Expectation: 80–90%.
Protocol 2: Coupling in SPPS
For-Asp(OBzl)-OH is coupled to a resin-bound peptide or free amine using standard carbodiimide chemistry.
Activation: Dissolve For-Asp(OBzl)-OH (3 eq) and HOBt (3 eq) in DMF. Add DIC (3 eq). Stir for 5 minutes.
Coupling: Add the activated mixture to the resin-bound amine. Shake for 60–90 minutes.
Monitoring: Use the Kaiser test (ninhydrin). Note: Since the N-terminus of the incoming amino acid is formylated (blocked), the Kaiser test will be negative after coupling, confirming the amine on the resin has been capped.
Part 5: Quality Control & Analysis
To ensure the integrity of For-Asp(OBzl)-OH before use, verify the following parameters:
Test
Acceptance Criteria
Method
Purity
HPLC (C18 column, Acetonitrile/Water gradient)
Identity
Da
ESI-MS (Positive Mode: )
Melting Point
Capillary Melting Point Apparatus
TLC
Single Spot ()
System: (90:8:2)
References
PubChem. (2025).[4] Compound Summary: N-Formyl-L-aspartic acid.[5] National Library of Medicine. [Link]
Role in Chemotactic Peptide Synthesis and Deformylase Inhibition Executive Summary For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid -benzyl ester) is a specialized amino acid building block used primarily in the synthesis of N...
Author: BenchChem Technical Support Team. Date: March 2026
Role in Chemotactic Peptide Synthesis and Deformylase Inhibition
Executive Summary
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester) is a specialized amino acid building block used primarily in the synthesis of N-formylated peptides . Unlike standard protecting groups (Fmoc/Boc) designed for temporary shielding, the N-terminal formyl group in this molecule is often intended as a permanent structural motif to mimic bacterial or mitochondrial protein initiation sequences.
Its primary research utility lies in:
Immunology & Chemotaxis: Synthesizing analogs of bacterial chemotactic peptides (e.g., fMLP analogs) to probe Formyl Peptide Receptors (FPRs).
Antibacterial Drug Discovery: Developing substrates and inhibitors for Peptide Deformylase (PDF), a critical bacterial enzyme.[1][2][3]
Synthetic Efficiency: Introducing the formyl group during coupling rather than post-synthesis, thereby preventing racemization and side reactions associated with formylating complex peptides.
Chemical Identity & Orthogonality
For-Asp(OBzl)-OH is a "dual-protected" derivative where the N-terminus carries a formyl group and the side-chain carboxyl is protected as a benzyl ester.
Structural Properties
Property
Detail
Chemical Name
N-Formyl-L-aspartic acid -benzyl ester
Formula
CAS Number
2177-63-1 (Free acid form often cited; ester variants exist)
N-Terminus
Formyl (For): Stable to TFA (Trifluoroacetic acid). Cleaved by hydrazine or strong acid/methanol.
Side Chain
Benzyl Ester (OBzl): Stable to TFA. Cleaved by HF (Hydrofluoric acid) or Hydrogenolysis ().
C-Terminus
Free Carboxyl (-OH): Ready for activation (DCC/HOBt) and coupling to the next amino acid or resin.
Orthogonality Logic
The chemical value of For-Asp(OBzl)-OH is its compatibility with Boc-chemistry logic. Because the Formyl group is stable to TFA (the reagent used to remove Boc groups), this building block can be coupled to the N-terminus of a peptide chain, and the peptide can be cleaved from the resin (if using HF-labile resins) without losing the formyl group.
Figure 1: Orthogonality profile of For-Asp(OBzl)-OH showing stability against standard Boc-deprotection conditions (TFA) and cleavage pathways.
Biological Applications
A. Chemotaxis and FPR Signaling
The most common use of For-Asp(OBzl)-OH is synthesizing peptides that bind to Formyl Peptide Receptors (FPRs) on neutrophils and macrophages.
Mechanism: Bacterial proteins initiate with N-formyl-methionine (fMet).[2] The immune system evolved FPRs to detect these "foreign" N-formylated signatures, triggering chemotaxis (cell migration) toward the infection.[4]
Research Utility: While fMet-Leu-Phe (fMLP) is the canonical ligand, researchers substitute fMet with fAsp (using For-Asp(OBzl)-OH) to study the charge and steric constraints of the FPR binding pocket.
Sperm Chemotaxis: Recent studies indicate N-formyl-aspartate is a chemoattractant for sperm, mediated via
-2-adrenergic receptors, making this building block vital for fertility research [1].[5]
Figure 2: Signaling cascade triggered by N-formyl peptides binding to FPRs, leading to immune cell migration.[4]
B. Peptide Deformylase (PDF) Inhibition
Bacterial Peptide Deformylase (PDF) is an essential enzyme that removes the formyl group from nascent proteins.[2][3][6]
Drug Target: Blocking PDF stops bacterial growth.
Application: For-Asp(OBzl)-OH is used to synthesize transition-state mimics or substrate analogs to assay PDF activity. The formyl group is the key recognition element for the enzyme's active site [2].
Synthetic Protocols
Why use For-Asp(OBzl)-OH instead of Formylating later?
Formylating a peptide after synthesis (using formic acid/acetic anhydride) carries high risks:
Racemization: Activation of the C-terminal amino acid can lead to loss of chirality.
Side Reactions: Post-synthetic formylation can accidentally formylate side chains (e.g., Lysine, Serine) if they are deprotected.
Aspartimide Formation: Aspartic acid sequences are prone to cyclization (Aspartimide) under basic or acidic conditions.[7][8] Using the pre-formylated block minimizes exposure to harsh formylation cocktails.
Protocol: Coupling For-Asp(OBzl)-OH in Solution
This protocol describes coupling For-Asp(OBzl)-OH to a growing peptide chain (H-Phe-OMe) to create a chemotactic dipeptide precursor.
Reagents:
For-Asp(OBzl)-OH (1.0 eq)
H-Phe-OMe·HCl (1.0 eq)
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
HOBt (Hydroxybenzotriazole) (1.1 eq)
NMM (N-Methylmorpholine) (2.0 eq)
Solvent: DMF/DCM (1:1)
Step-by-Step:
Activation: Dissolve For-Asp(OBzl)-OH and HOBt in dry DMF at 0°C. Add DCC. Stir for 15 minutes to form the active ester.
Mechanism:[1][9][10] HOBt suppresses racemization of the Asp residue during activation.
Coupling: Add H-Phe-OMe·HCl and NMM to the mixture.
Note: NMM neutralizes the HCl salt of the phenylalanine ester, freeing the amine for reaction.
Reaction: Stir at 0°C for 1 hour, then room temperature overnight.
Workup: Filter off the DCU (dicyclohexylurea) byproduct. Dilute filtrate with Ethyl Acetate.
Result: The product For-Asp(OBzl)-Phe-OMe is obtained. The OBzl and OMe groups can be removed later via hydrogenation if the free acid is required.
Troubleshooting & Stability
Aspartimide Formation
A critical risk when working with Asp(OBzl) derivatives is the formation of Aspartimide (a cyclic succinimide intermediate).[7]
Cause: Attack of the peptide backbone nitrogen on the
-benzyl ester.
Trigger: Strong bases (like Piperidine in Fmoc chemistry) or prolonged acid exposure.
Prevention:
Avoid strong bases if possible.
If using Fmoc chemistry downstream, add HOBt or DBU to the deprotection cocktail to suppress ring closure [3].
Use For-Asp(OBzl)-OH primarily in Boc-chemistry or solution phase where base exposure is minimized.
Deformylation (Removing the Formyl Group)
If the formyl group is intended as a temporary protecting group (rare, but possible):
Reagent: 15% Hydrazine hydrate in Methanol or dilute HCl in Methanol.
Condition: Room temperature, 2-4 hours.
Warning: Hydrazine will also cleave the benzyl ester (OBzl) to form a hydrazide. If you need to remove only the formyl group while keeping the ester, use acidic deformylation (HCl/MeOH) carefully controlled for time [4].
References
Grahn, S. et al. (2022). "N-Formyl-L-aspartate mediates chemotaxis in sperm via the beta-2-adrenergic receptor."[5] Frontiers in Cell and Developmental Biology. Link
Yuan, Z. et al. (2001). "Peptide Deformylase as an Antibacterial Drug Target."[1][3][6] Antimicrobial Agents and Chemotherapy. Link
Mergler, M. et al. (2003). "Aspartimide formation in peptide synthesis." Journal of Peptide Science. Link
Waki, M. & Meienhofer, J. (1977). "Efficient preparation of N-formyl amino acid tert-butyl esters." Journal of Organic Chemistry. Link
For-Asp(OBzl)-OH CAS number and supplier information
The following technical guide details the chemical identity, synthesis, and application of For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid -benzyl ester). This monograph is designed for researchers requiring high-purity build...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester). This monograph is designed for researchers requiring high-purity building blocks for the synthesis of N-formylated peptides, particularly in the context of bacterial chemotactic factor analogs or orthogonal protection strategies.
N-Formyl-L-aspartic acid
-benzyl ester[1]
Executive Summary
For-Asp(OBzl)-OH (CAS 5513-72-4 ) is a specialized amino acid derivative used primarily in the synthesis of N-formylated peptides.[1][2][3] Unlike standard Fmoc or Boc protecting groups, the N-formyl (For) group is often retained in the final bioactive peptide to mimic bacterial signal peptides (e.g., formyl-peptide receptors agonists) or used as a robust protecting group stable to acidic conditions (TFA) but removable via specific hydrazinolysis or enzymatic deformylation.
This guide provides the critical physicochemical data, a validated synthesis protocol from commercially available precursors, and supply chain intelligence to ensure experimental reproducibility.
Chemical Identity & Physicochemical Properties[4][5]
Property
Specification
Chemical Name
N-Formyl-L-aspartic acid -benzyl ester
Common Abbreviation
For-Asp(OBzl)-OH
CAS Number
5513-72-4
Molecular Formula
Molecular Weight
251.24 g/mol
Structure
Solubility
Soluble in DMF, DMSO, Methanol; Sparingly soluble in water
Purity Standard
(HPLC)
Appearance
White to off-white crystalline powder
Structural Analysis
The molecule features three distinct functional zones:
N-Terminus (Formyl): Provides permanent protection or bioactive functionalization. It mimics the initiation codon (fMet) found in prokaryotic protein synthesis.
-Carboxyl (Free Acid): The reactive site for peptide coupling (activation via DCC/HOBt or HATU).
-Carboxyl (Benzyl Ester): Protects the side chain against unwanted cyclization (aspartimide formation) and is orthogonal to mild acid cleavage, typically requiring HF or catalytic hydrogenation for removal.
Synthetic Utility & Mechanism
Why For-Asp(OBzl)-OH?
In drug development, N-formylated peptides are potent chemoattractants. Synthesizing these peptides requires the introduction of the formyl group.[4] While formylation can be performed on-resin after peptide assembly, this often leads to side reactions (e.g., formylation of side-chain lysines or serine hydroxyls).
Using For-Asp(OBzl)-OH as a pre-formylated building block offers:
Site Specificity: Guarantees the formyl group is exclusively on the N-terminus.
Purity: Avoids the use of reactive formylating agents (e.g., formic acetic anhydride) on the complex peptidyl-resin.
Aspartimide Suppression: The benzyl ester (OBzl) on the side chain is bulkier and less prone to base-catalyzed aspartimide formation compared to methyl esters, though care must still be taken during base treatments.
Reaction Pathway Diagram
The following diagram illustrates the synthesis of For-Asp(OBzl)-OH from the precursor H-Asp(OBzl)-OH and its subsequent activation for peptide coupling.
Figure 1: Synthetic pathway for the production and utilization of For-Asp(OBzl)-OH.
Experimental Protocols
If commercial stock is unavailable, the compound can be synthesized from H-Asp(OBzl)-OH (CAS 2177-63-1), which is widely available.
Protocol: Synthesis of For-Asp(OBzl)-OH
Objective: Formylation of the
-amino group while preserving the -benzyl ester.
Reagent Preparation:
Prepare a mixture of Formic Acid (98%, 10 mL) and Acetic Anhydride (5 mL).
Stir at 0°C for 30 minutes to generate the active formylating agent (Formic-Acetic Anhydride).
Reaction:
Dissolve H-Asp(OBzl)-OH (2.23 g, 10 mmol) in the cold formylating mixture.
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Note: Monitor via TLC (System: CHCl3/MeOH/AcOH 85:10:5). The free amine spot (ninhydrin positive) should disappear.
Work-up:
Concentrate the solution under reduced pressure (rotary evaporator) at <40°C to remove excess anhydride/acid.
Add ice-cold water (20 mL) to the residue to hydrolyze any mixed anhydrides.
Extract with Ethyl Acetate (3 x 30 mL).
Wash organic layer with 1N HCl (to remove unreacted amine), Water, and Brine.[5]
Dry over anhydrous
and evaporate to dryness.
Crystallization:
Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
Yield Target: ~85-90%.
Protocol: Coupling For-Asp(OBzl)-OH in SPPS
Objective: Coupling to a resin-bound peptide (e.g., H-Phe-Resin).
Activation:
Dissolve For-Asp(OBzl)-OH (3 eq) and HOBt (3 eq) in DMF.
Add DIC (Diisopropylcarbodiimide, 3 eq). Stir for 5 minutes.
Coupling:
Add the activated mixture to the resin (free amine form).
Agitate for 2 hours at room temperature.
Validation:
Perform a Kaiser Test .[6] The resin should be negative (colorless), indicating complete capping of the amine by the Formyl-Asp derivative.
Supply Chain & Sourcing Information
While For-Asp(OBzl)-OH is a niche reagent, it is available from specialized fine chemical suppliers. If direct stock is depleted, purchasing the precursor H-Asp(OBzl)-OH is the recommended contingency.
Primary Suppliers (For-Asp(OBzl)-OH)
Supplier
Catalog/Ref
Region
Notes
Alfa Chemistry
ACM5513724
Global
Listed specifically as CAS 5513-72-4.[1][3][7][8][9]
Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. Journal of Organic Chemistry, 42(11), 2019–2021. (Methodology for formylation).[4][6][10]
Martinez, J., et al. (1985). Synthesis and biological activities of some pseudo-peptide analogues of tetragastrin. Journal of Medicinal Chemistry. (Context for Asp(OBzl) usage).
PubChem. (n.d.). Compound Summary for CAS 2177-63-1 (Precursor H-Asp(OBzl)-OH). Retrieved from [Link]
The Double-Edged Sword: A Technical Guide to Benzyl Ester Side-Chain Protection for Aspartic Acid
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success, purity, and yield of th...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success, purity, and yield of the final product. Among the arsenal of protective moieties, the benzyl ester (OBzl) for the side chain of aspartic acid (Asp) holds a long-standing position, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This guide provides an in-depth exploration of the Asp(OBzl) protecting group, from its fundamental chemistry to advanced strategies for mitigating its inherent challenges, offering a field-proven perspective on its application.
The Chemistry of Benzyl Ester Protection: A Tale of Stability and Lability
The primary role of the benzyl ester is to mask the β-carboxyl group of aspartic acid, preventing its interference with peptide bond formation. Its utility stems from a well-balanced chemical profile: robust enough to withstand the iterative cycles of N-terminal deprotection and coupling, yet susceptible to specific cleavage conditions for its removal.
Introduction: The Fmoc-Asp(OBzl)-OH or Boc-Asp(OBzl)-OH monomers are the commercially available building blocks for incorporating this protected residue into a peptide sequence.[2][3][4][5] The benzyl ester is typically introduced via standard esterification procedures in solution-phase synthesis of the monomer.
Stability Profile: The benzyl ester's key advantage lies in its stability. It is resistant to the moderately acidic conditions used for removing the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane) and stable to the basic conditions, such as piperidine, used for Fmoc group removal.[1] This orthogonality is fundamental to its application in stepwise peptide synthesis.[1][6]
Deprotection: The removal of the benzyl ester is most commonly achieved through two main pathways:
Catalytic Hydrogenolysis: This mild and efficient method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][7] Molecular hydrogen (H₂) is the classic hydrogen donor, but transfer hydrogenation using reagents like formic acid, ammonium formate, or cyclohexene offers a safer and often more convenient alternative.[8][9][10] This method is valued for its clean conversion, yielding the deprotected carboxylic acid and toluene as the primary byproduct.[7]
Strong Acid Cleavage: In the context of Boc/Bzl SPPS, the final cleavage from the resin and simultaneous deprotection of side-chain protecting groups is often accomplished with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6] The benzyl ester is readily cleaved under these harsh conditions.
The Achilles' Heel: Aspartimide Formation
Despite its advantages, the use of Asp(OBzl) is fraught with a significant challenge: the base-catalyzed formation of a cyclic imide known as aspartimide.[11][12][13][14] This side reaction is a major concern in Fmoc-based SPPS, where repeated exposure to the basic conditions of piperidine for Fmoc deprotection can trigger this unwanted transformation.[12]
The Mechanism: Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This deprotonated amide then acts as an internal nucleophile, attacking the β-carboxyl carbon of the Asp(OBzl) side chain, leading to the formation of a five-membered succinimide ring and the expulsion of the benzyl alcohol leaving group.[12][15]
Mechanism of Aspartimide Formation.
The resulting aspartimide is highly susceptible to nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding piperidide adducts.[15] Crucially, this process can also lead to racemization at the α-carbon of the aspartic acid residue.[15]
Factors Influencing Aspartimide Formation:
Peptide Sequence: The propensity for aspartimide formation is highly sequence-dependent.[12][13] Sequences with a small, sterically unhindered amino acid C-terminal to the aspartic acid, such as Glycine (Asp-Gly), are particularly susceptible.[12][16] Other problematic sequences include Asp-Asn, Asp-Ser, and Asp-Thr.[12]
Base and Reaction Conditions: The strength of the base used for Fmoc deprotection, temperature, and the duration of exposure to basic conditions all play a significant role.[12]
Protecting Group: The nature of the β-carboxyl protecting group is a critical factor.[12] While the benzyl ester is susceptible, studies have shown that bulkier ester groups can sterically hinder the intramolecular cyclization.[11][17]
Strategies for Mitigation and Control
Given the detrimental effects of aspartimide formation, several strategies have been developed to suppress this side reaction when using Asp(OBzl) or to bypass the problem altogether.
Optimization of Deprotection Conditions
Milder Bases: Using sterically hindered or weaker bases for Fmoc removal, such as piperazine or DBU in lower concentrations, can reduce the extent of backbone amide deprotonation.[12][17]
Acidic Additives: The addition of a weak acid, such as HOBt, to the piperidine deprotection solution can help to maintain a lower pH and suppress the base-catalyzed cyclization.[12][16][17]
Alternative Protecting Groups for Aspartic Acid
For sequences that are highly prone to aspartimide formation, moving away from the benzyl ester to a more robust protecting group is often the most effective solution.
Protecting Group
Structure Suffix
Cleavage Conditions
Key Advantage
Key Disadvantage
tert-Butyl (OtBu)
-C(CH₃)₃
TFA
Standard in Fmoc/tBu strategy, mild cleavage.
Still susceptible to aspartimide formation, though often less than OBzl.[18]
Allyl (OAll)
-CH₂CH=CH₂
Pd(0) catalyst
Orthogonal to both acid- and base-labile groups.[3]
Can be prone to aspartimide formation under basic conditions.[3]
Cyclohexyl (OChx)
-C₆H₁₁
HF
More resistant to acidolysis than OBzl and reduces aspartimide formation.[19]
Requires strong acid for cleavage.
Bulky Alkyl Esters
e.g., -C(CH₃)₂CH₂CH(CH₃)₂ (OMpe)
TFA
Significantly suppress aspartimide formation due to steric hindrance.[20]
Can be more expensive and may have slower coupling kinetics.
5-nonyl (OBno)
-C(C₄H₉)₂
TFA
Offers excellent suppression of aspartimide formation, even in difficult sequences.[21]
Cost and availability may be a concern.
Backbone Protection
A highly effective, albeit more complex, strategy is to protect the backbone amide nitrogen of the residue following the aspartic acid.[11][13] Protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) physically block the nucleophilic attack required for cyclization.[13][16][22] These are often incorporated as dipeptide cassettes, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[14][23]
Experimental Protocols
Protocol: Catalytic Transfer Hydrogenation for Benzyl Ester Deprotection (Solution Phase)
This protocol describes a general procedure for the removal of a benzyl ester protecting group from a peptide in solution.
Materials:
Benzyl-protected peptide
Methanol or Ethanol
10% Palladium on Carbon (Pd/C) catalyst
Hydrogen source: Hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate or formic acid.[7][8]
Procedure:
Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF) in a round-bottom flask.
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]
For Hydrogen Gas: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[7]
For Transfer Hydrogenation: Add the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.[7]
Wash the filter cake with the reaction solvent.
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Workflow for Benzyl Ester Deprotection.
Concluding Remarks: A Calculated Choice
The benzyl ester for aspartic acid side-chain protection remains a viable and historically significant tool in the peptide chemist's toolbox, particularly within the Boc/Bzl synthesis paradigm.[1] Its stability and well-established deprotection methods are clear advantages. However, its significant drawback, the propensity to induce aspartimide formation, necessitates a careful and informed approach.[11][12] For sequences not prone to this side reaction, Asp(OBzl) can be used with success. For more challenging sequences, particularly those containing Asp-Gly motifs, researchers must weigh the options: optimize deprotection conditions, or, more prudently, select an alternative, more robust protecting group from the outset. A thorough understanding of the mechanisms of both protection and side reactions is paramount to navigating the complexities of peptide synthesis and achieving the desired product with high purity and yield.
References
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Bio-Chemistry.
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Peptide Chemistry.
Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. BenchChem.
Bode, J. W. (2018). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library.
Hart, G. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Gyros Protein Technologies.
A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
Perlin, A. S., & Hanessian, S. (1977). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 55(15), 2767-2776.
Substituted Benzyl Esters. Thieme Chemistry.
Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
Boc-L-aspartic acid α-benzyl ester. Chem-Impex.
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
Thompson, R. E., & Muir, T. W. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel journal of chemistry, 58(8), 849-862.
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6-18.
Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2006). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. Letters in Organic Chemistry, 3(4), 298-302.
Deprotection of protected peptides. Google Patents.
Protection Reactions. Wiley-VCH.
Fmoc-Asp(OBzl)-OH. Flexbio System.
Aspartic acid derivatives. Google Patents.
Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(4), 571-578.
A New and Efficient Approach for the Synthesis of Peptides Containing. Tetrahedron Letters.
ASPARTIMIDE FORMATION. Iris Biotech GmbH.
Fmoc-Asp(OBzl)-OH [86060-84-6]. Peptides.
Ch27 : Peptide synthesis. University of Calgary.
Side reactions in peptide synthesis: An overview. Bibliomed.
Executive Summary N-Formyl-Asp(OBzl)-OH (N-α-Formyl-L-aspartic acid β-benzyl ester) is a specialized amino acid derivative utilized primarily as a synthetic intermediate in peptide chemistry. Unlike standard Fmoc- or Boc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Formyl-Asp(OBzl)-OH (N-α-Formyl-L-aspartic acid β-benzyl ester) is a specialized amino acid derivative utilized primarily as a synthetic intermediate in peptide chemistry. Unlike standard Fmoc- or Boc-protected amino acids used for chain elongation, the N-formyl group is often employed to introduce N-terminal formylation—a modification critical for mimicking bacterial chemotactic peptides (e.g., fMLP analogs) or as a precursor for cyclic anhydrides used in aspartame synthesis.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers requiring high-purity intermediates for bioactive peptide development.
Chemical Identity & Structural Analysis
The molecule consists of an L-aspartic acid core where the
-carboxyl group is protected as a benzyl ester (OBzl) and the -amino group is masked by a formyl moiety.[1] This dual protection removes the zwitterionic character typical of free amino acids, significantly altering its solubility profile.
Property
Data
IUPAC Name
(2S)-4-(benzyloxy)-2-formamido-4-oxobutanoic acid
Common Name
For-Asp(OBzl)-OH
CAS Number
5513-72-4
Molecular Formula
C₁₂H₁₃NO₅
Molecular Weight
251.24 g/mol
SMILES
O=C(O)CC(=O)OCc1ccccc1
Chirality
L-Isomer (S-configuration)
Structural Visualization
The following diagram illustrates the connectivity, highlighting the orthogonal protection strategy: Formyl (base/acid labile depending on conditions) and Benzyl (hydrogenolysis/HF labile).
Physical Properties Profile
The physical behavior of N-formyl-Asp(OBzl)-OH is dictated by the loss of the zwitterionic lattice structure found in H-Asp(OBzl)-OH (CAS 2177-63-1). The capping of the amine reduces the melting point and enhances solubility in organic solvents.
Table 1: Physicochemical Specifications
Parameter
Specification / Value
Context/Notes
Physical State
White to off-white crystalline powder
Typical for protected amino acids.
Melting Point
120–160 °C (Predicted range)
Lower than precursor H-Asp(OBzl)-OH (~220°C dec) due to loss of zwitterionic bonding.
Solubility (Organic)
Soluble in DMF, DMSO, MeOH, DCM
High solubility facilitates coupling reactions.
Solubility (Aqueous)
Insoluble / Very Low
Hydrophobic benzyl and formyl groups dominate.
pKa (COOH)
~3.8 (Predicted)
The free -carboxylic acid remains acidic.
Stability
Hygroscopic; Store at -20°C
Formyl groups can deformylate in strong acid/base over time.
Critical Insight: Unlike Fmoc-Asp(OBzl)-OH, the N-formyl derivative is not designed for iterative SPPS cycles (as the formyl group is not easily removed without harsh conditions). It is a "terminal" building block.
Synthesis & Manufacturing Workflow
The synthesis typically proceeds via the formylation of the precursor H-Asp(OBzl)-OH using a mixed anhydride method (Formic Acid + Acetic Anhydride). This method ensures high yield and retention of chirality.
Experimental Protocol: Formylation of H-Asp(OBzl)-OH
Activation: Mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq) at 0°C for 30 mins to generate the mixed anhydride (HCO-O-COCH₃).
Coupling: Dissolve H-Asp(OBzl)-OH in THF/DCM. Add the activated formylating mixture dropwise at 0°C.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of free amine, ninhydrin negative).
Work-up: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (remove unreacted amine), water, and brine.
Isolation: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexane.
Applications in Drug Development
Chemotactic Peptide Analogs
N-formylated peptides (e.g., fMLP: N-Formyl-Met-Leu-Phe) are potent chemoattractants for neutrophils. N-Formyl-Asp(OBzl)-OH is used to synthesize analogs where Aspartate replaces Methionine or other residues to study receptor binding affinity (FPR1/FPR2 receptors) or to increase solubility of hydrophobic sequences.
Precursor to Aspartic Anhydride
This compound serves as a stable intermediate for generating N-formyl-L-aspartic anhydride , a key electrophile used to couple Aspartic acid to Phenylalanine methyl ester in the industrial synthesis of Aspartame.
Aspartimide Formation Studies
The small size of the formyl group (compared to Fmoc or Trt) makes this derivative valuable in mechanistic studies of aspartimide formation—a notorious side reaction in peptide synthesis. It allows researchers to isolate electronic effects from steric hindrance during cyclization studies.
Safety & Handling (SDS Highlights)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for protected amino acids.
PubChem. (n.d.). N-Formyl-L-aspartic acid beta-benzyl ester (CAS 5513-72-4). National Library of Medicine. Retrieved from [Link]
Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. Journal of Organic Chemistry.[2] (Contextual citation for formylation methodology).
Technical Guide: Solubility Profile of For-Asp(OBzl)-OH
This guide details the solubility profile, physicochemical properties, and handling protocols for For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid -benzyl ester).[1] Executive Summary For-Asp(OBzl)-OH (CAS 5513-72-4) is a spec...
For-Asp(OBzl)-OH (CAS 5513-72-4) is a specialized amino acid derivative used primarily in the synthesis of N-formylated peptides (e.g., chemotactic factors like f-MLP analogs) and as an intermediate in the preparation of poly-aspartates.[1][2][3] Unlike the more common Fmoc- or Boc-protected variants, the N-formyl group imparts unique polarity and steric characteristics.
This compound exhibits a polar-aprotic solubility preference , showing optimal dissolution in DMF and DMSO.[1] It displays moderate solubility in chlorinated solvents and alcohols, while remaining effectively insoluble in neutral aqueous media due to the hydrophobic benzyl ester moiety.
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solvent interaction.
The following diagram illustrates the protection scheme and functional groups governing solubility.
Figure 1: Functional group decomposition of For-Asp(OBzl)-OH highlighting competing polarity and hydrophobicity.[1]
Solubility in Organic Solvents[4][5][6][7]
The solubility of For-Asp(OBzl)-OH is dictated by the balance between the hydrophobic benzyl ester and the hydrogen-bonding potential of the formyl amide and free carboxylic acid.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (>100 mM).[1]
Solvent
Solubility Rating
Mechanistic Insight
DMF (Dimethylformamide)
Excellent
The amide-like nature of the formyl group interacts favorably with DMF.[1] Standard solvent for peptide coupling.
DMSO (Dimethyl Sulfoxide)
Excellent
Disrupts inter-molecular H-bonds effectively.[1] Ideal for biological assays but difficult to remove.
NMP (N-Methyl-2-pyrrolidone)
Excellent
Similar to DMF; useful for minimizing aggregation in longer peptide synthesis.[1]
Secondary Solvents (Moderate Solubility)
Useful for specific reaction conditions or purification steps.[1]
Solvent
Solubility Rating
Mechanistic Insight
DCM (Dichloromethane)
Good
Solubilizes the hydrophobic benzyl region.[1] May require slight warming or sonication if concentration is high.
Methanol / Ethanol
Moderate
Soluble due to the free carboxylic acid and formyl group, but limited by the benzyl ester's lipophilicity.
Ethyl Acetate
Moderate
Often used for extraction during work-up.[1] Solubility is concentration-dependent.[1]
Poor Solvents (Insoluble/Low)
Solvent
Solubility Rating
Mechanistic Insight
Water
Insoluble
The hydrophobic benzyl ester dominates at neutral pH.[1] Solubility can be induced by raising pH (forming the carboxylate salt), but this risks ester hydrolysis.
Diethyl Ether
Poor
Typically used to precipitate the compound from DMF/DCM solutions.
Hexanes
Insoluble
Completely incompatible due to polarity differences.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solution (100 mM)
Objective: Create a stable stock solution for peptide synthesis or biological assay.
Calculate Mass: To prepare 10 mL of 100 mM solution, weigh 251.2 mg of For-Asp(OBzl)-OH.[1]
Solvent Selection: Use DMF (anhydrous grade for synthesis) or DMSO (for biological assays).[1]
Dissolution:
Add approx. 7 mL of solvent to the powder.
Vortex vigorously for 30 seconds.
Note: If particles persist, sonicate at 40 kHz for 2 minutes at ambient temperature.
Volume Adjustment: Adjust final volume to 10 mL with the chosen solvent.
Storage: Aliquot and store at -20°C. Stable for >6 months if kept anhydrous.
Protocol B: Dissolution Decision Tree
Use this workflow to determine the optimal solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on downstream application.[1]
Critical Handling & Troubleshooting
"For" vs. "Fmoc" Distinction
It is critical not to confuse For-Asp(OBzl)-OH with Fmoc-Asp(OBzl)-OH .
For (Formyl): Removed by acid deformylation (e.g., hydrazine/acetic acid) or enzymatic methods.[1] Used for bacterial peptide mimicry.
Fmoc (Fluorenylmethoxycarbonyl): Removed by base (piperidine).[1][4] Standard for SPPS.
Impact on Solubility: While both are soluble in DMF, the Fmoc group is significantly more hydrophobic and bulky. For-Asp(OBzl)-OH is smaller and slightly more polar, potentially altering precipitation behavior in ether.
Stability Warning
Base Sensitivity: The
-benzyl ester (OBzl) is susceptible to saponification in strong aqueous base.[1] Avoid dissolving in high pH aqueous buffers (> pH 9) for extended periods.
Hygroscopicity: The formyl group can form hydrates. Ensure the powder is stored in a desiccator.
References
ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Retrieved from [Link]
Technical Guide: Operational Handling and Safety Protocols for For-Asp(OBzl)-OH For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid β-benzyl ester) is a specialized amino acid derivative primarily utilized in the synthesis of N-f...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Operational Handling and Safety Protocols for For-Asp(OBzl)-OH
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid β-benzyl ester) is a specialized amino acid derivative primarily utilized in the synthesis of N-formylated chemotactic peptides (e.g., fMLP analogs) and as a chiral intermediate in pharmaceutical manufacturing. Unlike standard Fmoc- or Boc-protected derivatives, this compound features a Formyl (For) group at the N-terminus and a Benzyl (OBzl) ester at the side-chain
-carboxylate.
This unique dual-protection scheme presents specific handling challenges: the formyl group mimics the natural bacterial initiation codon (fMet), while the benzyl ester provides semi-permanent side-chain protection. The primary risks involve aspartimide formation (cyclization) and hydrolytic degradation of the ester moiety.
Soluble in DMF, DMSO, MeOH; Sparingly soluble in Water, DCM
Hygroscopicity
Moderate (Ester hydrolysis risk)
Chirality
L-Enantiomer (Susceptible to base-catalyzed racemization)
Hazard Identification & Risk Assessment
While specific toxicological data for this exact intermediate may be limited, its hazard profile is derived from its constituent moieties and analogous aspartic acid esters.
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2]
Critical Operational Risks:
Sensitization Potential: As with many benzyl esters and peptide intermediates, repeated dermal contact may induce sensitization.
Hydrolytic Cleavage: Exposure to atmospheric moisture degrades the
-benzyl ester, releasing benzyl alcohol and free aspartic acid, compromising yield and purity.
Dust Explosion: Fine particulate matter poses a deflagration risk if suspended in air near ignition sources.
Storage & Stability Dynamics
The integrity of For-Asp(OBzl)-OH relies on arresting two degradation pathways: hydrolysis and autocatalytic aspartimide formation .
Storage Protocol
Temperature: Store at -20°C . Long-term storage at room temperature accelerates ester hydrolysis.
Atmosphere: Blanket with Argon (Ar) or Nitrogen (N₂). Oxygen is less critical, but moisture exclusion is paramount.
Container: Amber glass with Teflon-lined caps. Avoid polyethylene for long-term storage due to potential leachables.
Stability Logic: The Aspartimide Trap
Aspartic acid derivatives with esters (especially benzyl esters) are prone to cyclization, forming aspartimide (a succinimide ring).[3] This reaction is base-catalyzed.
Risk Factor: If the compound is stored in the presence of trace bases (amines) or allowed to warm in solution, the nitrogen of the amide backbone attacks the
-ester.
Prevention:[4][5] Ensure the compound is strictly acid-free and base-free before storage.
Operational Handling & Solubilization
This section details the step-by-step workflow for preparing For-Asp(OBzl)-OH for synthesis.
Diagram 1: Handling Lifecycle
Caption: Operational workflow emphasizing thermal equilibration to prevent condensation-induced hydrolysis.
Protocol: Solubilization for Peptide Synthesis
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 1 hour). Why? Opening a cold vial condenses atmospheric water directly onto the powder, initiating hydrolysis.
Solvent Choice:
Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Avoid: Alcohols (MeOH/EtOH) unless intended for reaction, as they can cause transesterification.
Dissolution: Dissolve to a concentration of 0.1M - 0.5M. If turbidity persists, mild sonication (30 sec) is permissible. Do not heat above 40°C.
Synthetic Utility & Deprotection Logic
The value of For-Asp(OBzl)-OH lies in its orthogonality (or lack thereof) relative to other protecting groups.[6] Understanding the cleavage mechanisms is vital to prevent unintended side reactions.
Chemo-Selectivity Matrix
Reagent
Effect on Formyl (N-term)
Effect on Benzyl Ester (Side-chain)
Result/Risk
TFA (Trifluoroacetic acid)
Stable
Stable (mostly)
Safe for Boc removal (if present elsewhere).
Piperidine (20% in DMF)
Stable
Stable
Safe for Fmoc removal elsewhere.
H₂ / Pd-C (Hydrogenolysis)
Stable
Cleaved
Primary Route to yield For-Asp-OH.
Hydrazine
Cleaved
Attacked
HIGH RISK. Forms Asp-Hydrazide.
Acidic Methanol (HCl/MeOH)
Cleaved (Deformylation)
Transesterified
Risk of converting OBzl to OMe.
Diagram 2: Reaction Pathways & Risks
Caption: Chemoselective pathways. Hydrogenolysis is the preferred method for side-chain deprotection while retaining the N-formyl group.
Expert Insight: The "Formyl" Challenge
If your goal is to remove the Formyl group while keeping the Benzyl ester, you face a chemical contradiction. Standard deformylation (acidic methanol) risks transesterifying the benzyl ester to a methyl ester.
Recommendation: If deformylation is required, use oxidative cleavage or specific enzymatic deformylases if the substrate allows. Alternatively, perform the deformylation after the peptide chain is assembled and the benzyl ester is no longer required (i.e., global deprotection).
Emergency Protocols
Spill Management:
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.
Containment: Cover spill with dry lime or soda ash to neutralize any free acid generated.
Cleanup: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Organic Solid, Acidic."
First Aid:
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[1][2] Seek medical attention (benzyl esters can hydrolyze to benzyl alcohol, an eye irritant).
Skin Contact: Wash with soap and water.[4][1][2][5] Do not use alcohol (increases absorption).
References
Aspartimide Formation Mechanisms
Mergler, M., et al. "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science.
Source:
Benzyl Ester Stability
BenchChem. "A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis."
Source:
Formyl Group Cleavage
Geiger, R., & Siedel, W. "Method of removing formyl groups from N-formyl-amino acid esters." Chem. Ber.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: For-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS)
Content Type: Application Notes and Protocols
Introduction & Strategic Utility
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester) is a specialized building block primarily utilized in Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS). Unlike standard transient protecting groups (Boc or Fmoc), the N-terminal Formyl (For) group is often intended as a permanent modification to mimic bacterial chemotactic peptides (e.g., N-formyl peptide receptor agonists) or to improve the stability of short peptide sequences against aminopeptidases.
Key Chemical Characteristics[1][2][3][4][5][6][7]
N-Terminal Protection: Formyl (For). Stable to Trifluoroacetic acid (TFA) and anhydrous Hydrogen Fluoride (HF) under standard conditions.
Side-Chain Protection: Benzyl ester (OBzl).[1] Stable to TFA; cleaved by anhydrous HF.
Stereochemistry: L-configuration (risk of racemization if activated incorrectly).
Primary Applications
N-Formylated Bioactive Peptides: Direct synthesis of N-terminal formylated analogs (e.g., analogs of fMLP) where the formyl group is required for receptor binding.
Orthogonal Protection: Used when the N-terminus must remain protected during harsh acidic deprotection of side chains (rare, but useful in fragment condensation).
Aggregation Disruption: The formyl group is small and less hydrophobic than Fmoc/Boc, potentially altering aggregation properties in "difficult sequences."
Chemical Stability & Handling
Understanding the orthogonality of For-Asp(OBzl)-OH is critical for designing the synthesis strategy.
Reagent/Condition
Effect on N-Formyl (For)
Effect on Side Chain (OBzl)
Effect on Boc-Group
50% TFA / DCM
Stable
Stable
Cleaved (Rapid)
Anhydrous HF (0°C)
Stable (mostly)*
Cleaved
Stable (N/A)
Piperidine (20%)
Stable
Stable
Stable
Hydrazine
Cleaved (Deformylation)
Cleaved (Hydrazinolysis)**
Stable
Base (NaOH/LiOH)
Stable (Slow hydrolysis)
Saponified
Stable
*Note: The Formyl group is generally stable to HF but can be removed using specific "Low-High" HF procedures containing thiols (e.g., 1,2-ethanedithiol or thiophenol).
**Warning: Hydrazine will convert the side-chain benzyl ester (OBzl) into a hydrazide, destroying the aspartic acid functionality. Deformylation with hydrazine is incompatible with OBzl protection.
Protocol: Coupling For-Asp(OBzl)-OH
Since the Formyl group is an amide, it does not function as a carbamate (like Boc/Fmoc) and does not prevent oxazolone formation as effectively. Therefore, racemization suppression is the priority during coupling.
Reagents
Resin: MBHA (for amides) or PAM/Merrifield (for acids).
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (or HOBt).
Avoid HBTU/HATU with base (DIEA) if possible, as base-mediated racemization is higher with N-acyl amino acids compared to N-carbamates.
Solvent: DMF (N,N-dimethylformamide).
Step-by-Step Coupling Procedure
Pre-activation (Recommended):
Dissolve For-Asp(OBzl)-OH (3.0 eq relative to resin loading) in minimum DMF.
Add Oxyma Pure (3.0 eq).
Add DIC (3.0 eq).
Stir for 2-3 minutes to generate the active ester.
Coupling:
Add the pre-activated mixture to the Boc-deprotected resin (free amine).
Agitate at Room Temperature (RT) for 60–90 minutes .
Note: Visual monitoring is difficult as the Formyl group prevents the use of standard UV-monitoring used in Fmoc automated synthesis.
Monitoring:
Perform a Kaiser Test (Ninhydrin) .
Colorless/Yellow beads: Complete coupling.
Blue beads: Incomplete. Recouple using HATU/DIEA (carefully) or repeat DIC/Oxyma.
Capping (Optional):
If this is the final residue, capping is unnecessary. If unreacted amines remain, cap with Acetic Anhydride/Pyridine.
Protocol: Cleavage & Side-Reaction Management
The critical challenge with Asp(OBzl) is Aspartimide formation , a cyclization reaction where the backbone nitrogen attacks the side-chain ester. This is catalyzed by strong acids (HF) and bases.
The "Low-High" HF Cleavage Strategy
To minimize aspartimide formation and cleanly remove the OBzl group while retaining the N-terminal Formyl group, a "Low-High" HF protocol is required.[2]
Phase 1: Low HF (Pre-treatment)
Purpose: Removal of sensitive benzyl-based groups via S_N2 mechanism, minimizing carbocation generation and aspartimide risk.
Lyophilize from 50% Acetic Acid/Water or 0.1% TFA/Water.
Diagram: Workflow Decision Tree
The following Graphviz diagram illustrates the decision process for handling For-Asp(OBzl)-OH to ensure the correct final product.
Caption: Decision tree for processing For-Asp(OBzl)-OH peptides. Note the incompatibility of hydrazine deformylation with intact OBzl esters.
Troubleshooting & Quality Control
Issue 1: Aspartimide Formation (Mass -18 Da)
Mechanism: Attack of the backbone amide nitrogen (from the next residue, e.g., Asp-Xaa ) on the OBzl ester carbonyl.
Diagnosis: LC-MS shows a peak with [M-18] mass unit.
Prevention:
Use the Low-High HF protocol described above.
Avoid "High HF" conditions for >1 hour.
If the sequence is Asp-Gly , Asp-Ser , or Asp-His , the risk is severe. Consider using For-Asp(OcHex)-OH (Cyclohexyl ester) if available, as OcHex is sterically bulkier and significantly reduces aspartimide formation compared to OBzl.
Issue 2: Unintended Deformylation
Cause: Presence of thiols (EDT, DTT, Thioanisole) in the HF cleavage cocktail.
Solution: Use only p-Cresol as a scavenger if the Formyl group must be retained.
Issue 3: Solubility
Observation: N-formyl peptides can be less soluble than their free-amine counterparts due to the loss of the N-terminal positive charge.
Solution: Dissolve crude peptide in DMSO or 50% Acetic Acid before loading onto HPLC.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Geiger, R., & Siedel, W. (1969). Synthese von Polypeptiden mit der biologischen Aktivität des Sekretins. Chemische Berichte, 102(7), 2487-2494. (Foundational work on Formyl protection stability).
Nicolas, E., Pedroso, E., & Giralt, E. (1989). Formation of aspartimide peptides in Asp-Gly sequences. Tetrahedron Letters, 30(4), 497-500. Link
BenchChem. (2025).[1] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Application Note. Link
Technical Application Note: High-Fidelity Coupling of Aspartic Acid Derivatives (For/Fmoc-Asp(OBzl)-OH) with HBTU
Executive Summary This application note details the protocol for coupling Asp(OBzl) (Aspartic acid -benzyl ester) derivatives using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). While st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for coupling Asp(OBzl) (Aspartic acid
-benzyl ester) derivatives using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). While standard HBTU protocols are robust for most amino acids, Asp(OBzl) presents a specific chemical hazard: Aspartimide formation . This side reaction is catalyzed by the bases (DIEA/NMM) required for HBTU activation.
Note on Nomenclature: The designation "For-Asp(OBzl)-OH" typically refers to N-Formyl-Asp(OBzl)-OH , a specific building block used for N-terminal capping or bacterial peptide mimicry (e.g., chemotactic peptides). However, in high-throughput Solid Phase Peptide Synthesis (SPPS), "For" is frequently a typographic error for Fmoc (Fluorenylmethyloxycarbonyl). This guide addresses the coupling chemistry for both, as the carboxyl-activation mechanism via HBTU is identical. Differences in deprotection strategies are noted where applicable.
Mechanism of Action & Critical Risks
HBTU Activation Pathway
HBTU acts as a uronium/aminium salt that converts the free carboxylic acid of the Asp derivative into a reactive OBt (oxybenzotriazole) ester in the presence of a tertiary base (DIEA). This active ester is susceptible to nucleophilic attack by the amino group on the resin/peptide chain.[1]
The Aspartimide Hazard
The critical challenge with Asp(OBzl) is its high susceptibility to cyclization. Under basic conditions (necessary for HBTU activation), the nitrogen of the alpha-amide bond can be deprotonated. This nucleophile attacks the side-chain benzyl ester, ejecting benzyl alcohol and forming a 5-membered Aspartimide ring.
Consequence: The ring opens via hydrolysis or aminolysis (e.g., by piperidine during Fmoc removal), leading to a mixture of
-Asp and -Asp peptides (isopeptides) and racemization.[2]
Trigger: Excess base or prolonged "pre-activation" times with HBTU/DIEA significantly increase this risk.
Figure 1: Mechanism of base-catalyzed aspartimide formation common in Asp(OBzl) derivatives.
Experimental Protocol
Materials & Reagents
Reagent
Grade/Specification
Function
Amino Acid
For-Asp(OBzl)-OH or Fmoc-Asp(OBzl)-OH
Building Block
Coupling Agent
HBTU (High Purity >99%)
Carboxyl Activator
Base
DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)
Activator Base
Additive
HOBt (Anhydrous)
Racemization Suppressor
Solvent
DMF (Anhydrous, Amine-free)
Reaction Medium
Stoichiometry (Standard Scale)
Amino Acid: 3.0 - 4.0 equivalents (relative to resin loading)
HBTU: 3.0 - 4.0 equivalents (1:1 ratio with AA)
Base (DIEA): 6.0 - 8.0 equivalents (2:1 ratio with HBTU)
Optimization Note: For Asp(OBzl), reducing the base to 1.5 eq per eq of HBTU (i.e., 4.5 - 6.0 eq total) can reduce aspartimide risk.
Step-by-Step Procedure
Step 1: Resin Preparation
Swell the resin in DMF for 20–30 minutes.
Drain and ensure the resin bed is "flowable" but not dry.
Step 2: Reagent Dissolution (Just-in-Time)
Vial A: Dissolve For/Fmoc-Asp(OBzl)-OH and HOBt (1.0 eq relative to AA) in minimum DMF.
Why HOBt? Although HBTU generates OBt in situ, adding exogenous HOBt ensures the equilibrium favors the active ester and suppresses racemization during the critical activation moment.
Vial B: Dissolve HBTU in DMF.
Step 3: Activation (The "Zero-Wait" Rule)
Standard Protocol: Combine Vial A and Vial B. Add the DIEA immediately.
Asp-Specific Modification:DO NOT pre-activate for 2–5 minutes as often recommended for other amino acids.
Action: Add the DIEA to the AA/HBTU mixture, mix for max 30 seconds , and immediately transfer to the resin.
Reasoning: Aspartimide formation is time-dependent. Minimizing the time the activated Asp(OBzl) sits in solution with high concentrations of base reduces cyclization risk.
Note: Avoid prolonged coupling (>1 hour) for Asp(OBzl). If the Kaiser test is positive after 45 mins, perform a "double couple" (drain and repeat with fresh reagents) rather than extending the time.
Wash with DCM (3 x 1 min) to shrink resin and remove residual DMF (optional if proceeding immediately to next step).
Technical Considerations & Troubleshooting
"For" (Formyl) vs. "Fmoc"
If using Fmoc-Asp(OBzl)-OH: Proceed to standard Fmoc removal (20% Piperidine/DMF).
Warning: Piperidine promotes aspartimide ring opening.[2][6] Use 0.1M HOBt in the deprotection solution (Piperidine/DMF) to suppress this side reaction during deprotection.
If using For-Asp(OBzl)-OH: The N-Formyl group is stable to piperidine. It is typically used as a permanent N-terminal cap. Do not attempt to remove it with standard SPPS bases.
Analytical Validation (LC-MS)
When analyzing the crude peptide, look for these specific mass shifts indicating failure modes:
Mass Shift
Diagnosis
Cause
-18 Da
Aspartimide (Cyclic)
Loss of H2O/Benzyl alcohol; cyclization intact.
+67 Da
Piperidide Adduct
Ring opening of aspartimide by piperidine (Fmoc only).
Same Mass, Split Peak
Racemization ()
Ring opening by water; difficult to separate.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for Asp(OBzl) coupling artifacts.
References
Novabiochem (Merck). "Fmoc-Asp(OBzl)-OH Product Specifications and Handling." Sigma-Aldrich. Link
Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Bachem. "Technical Note: Prevention of Aspartimide Formation." Bachem Technical Library. Link
Application Note: Selective Deprotection of the N-Formyl Group from N-Terminal Asparagine
Executive Summary In the intricate landscape of peptide synthesis, N-formylation serves as a highly effective, minimally sterically hindering protecting group for the N-terminus. It provides excellent orthogonality to bo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the intricate landscape of peptide synthesis, N-formylation serves as a highly effective, minimally sterically hindering protecting group for the N-terminus. It provides excellent orthogonality to both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies[1]. However, the removal of the N-formyl group from peptides featuring an N-terminal asparagine (Asn) introduces a severe biochemical challenge. The delicate β-carboxamide side chain of asparagine is highly susceptible to deamidation, succinimide formation, and nucleophilic modification. This application note details field-proven, self-validating methodologies to selectively cleave the N-formyl group while preserving the structural integrity of the asparagine side chain.
Mechanistic Rationale: The Asparagine Challenge
To design a successful deprotection protocol, one must understand the causality behind the chemical failures of traditional methods. The formyl group (–CHO) is uniquely electrophilic compared to other acyl protecting groups because it lacks stabilizing, electron-donating alkyl substituents.
The Hydrazine Pitfall: Historically, anhydrous hydrazine vapor has been utilized to deblock N-formyl groups. However, hydrazine acts as an unrestricted nucleophile. When exposed to Asn-containing sequences, it indiscriminately attacks the β-amide side chain, leading to the partial modification of asparagine residues into their corresponding, irreversible hydrazides[2].
The Acid Hydrolysis Pitfall: Harsh aqueous acid hydrolysis will successfully deformylate the peptide but will simultaneously hydrolyze the Asn side-chain amide into aspartic acid (Asp), destroying the target sequence.
The Targeted Solutions: Successful deprotection must exploit the specific electrophilicity of the formyl carbonyl. This is achieved by using Hydroxylamine Hydrochloride (where the protonated salt prevents basic side-reactions)[3] or Mild Acidic Solvolysis in specific aqueous-organic solvent mixtures that favor deformylation over side-chain solvolysis[4].
Workflow for selecting N-formyl deprotection strategies to preserve N-terminal asparagine integrity.
Quantitative Data & Strategy Selection
The following table summarizes the quantitative efficiency and risk profiles of various deprotection strategies when applied specifically to N-terminal asparagine residues.
Deprotection Strategy
Reagent System
Mechanistic Action
Asn Side-Reaction Risk
Typical Yield
Hydroxylamine Salt
NH₂OH·HCl in MeOH or DMF
Targeted nucleophilic acyl substitution
Very Low
85 - 95%
Mild Acidic Solvolysis
4N HCl in t-BuOH/H₂O (1:1)
Acid-catalyzed solvolysis
Low
80 - 90%
Hydrazine Vapor
Anhydrous N₂H₄
Unrestricted nucleophilic attack
High (Hydrazide formation)
< 50%
Harsh Acid Hydrolysis
6N HCl, Heat
Global hydrolysis
Extreme (Deamidation to Asp)
N/A
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify the integrity of the asparagine residue.
This protocol utilizes hydroxylamine in an inert liquid reaction medium. By ensuring that at least 70% of the hydroxylamine is present as a salt of a strong acid (HCl), the basicity of the solution is suppressed, preventing unwanted side reactions on the Asn side chain[3].
Inert solvent: Anhydrous Methanol (MeOH) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-formylated peptide in the chosen inert solvent (e.g., MeOH) to a concentration of approximately 10-20 mg/mL.
Reagent Addition: Add 5.0 to 10.0 equivalents of NH₂OH·HCl directly to the stirring solution. Critical Causality Note: Do not add a base to neutralize the hydrochloride salt. The protonated state is mandatory to prevent the free amine from triggering succinimide formation at the Asn residue[3].
Reaction Execution: Stir the mixture at room temperature (20°C - 25°C). For highly sterically hindered sequences, the temperature can be gently elevated to 40°C.
Self-Validation (Monitoring): Monitor the reaction progress every 2 hours using LC-MS. Look for the mass shift corresponding to the loss of the formyl group (-28 Da). The absence of a +14 Da shift confirms that no hydrazide side-reaction has occurred.
Work-up: Upon completion, concentrate the solvent under reduced pressure. Precipitate the deprotected peptide by adding ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the peptide pellet under a vacuum.
Protocol B: Mild Acidic Solvolysis
This method relies on contacting the ester/peptide with a strong acid in a specific mixture of water and an organic solvent (such as tert-butanol, methyl ethyl ketone, or acetonitrile). This environment selectively removes the formyl group without causing major side reactions to free carboxyl groups or amides[1][4].
Materials:
N-formylated Asn-peptide (1.0 equivalent)
4N Hydrochloric acid (HCl) in dioxane or water
Solvent mixture: tert-Butanol and Water (1:1 v/v)
Step-by-Step Methodology:
Reaction Setup: Dissolve the N-formylated peptide in the tert-butanol/water mixture to achieve a concentration of 10 mg/mL[1].
Acid Addition: Slowly add 4N HCl dropwise to the solution while stirring continuously.
Reaction Execution: Allow the reaction to proceed at room temperature. The mixed solvent system stabilizes the peptide and prevents the global aqueous hydrolysis that typically destroys asparagine amides[4].
Self-Validation (Monitoring): Extract a 10 µL aliquot, neutralize it carefully with a volatile buffer (e.g., ammonium acetate), and analyze via LC-MS to confirm the -28 Da mass shift and the absence of Aspartic acid (+1 Da mass shift from deamidation).
Work-up: Once deformylation is complete, immediately freeze the reaction mixture and lyophilize it to remove the water, tert-butanol, and excess HCl. The product is isolated as the deprotected peptide hydrochloride salt.
Mechanistic divergence between selective deformylation and undesired asparagine side reactions.
References
1.[3] Title: US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Source: Google Patents. URL:
2.[4] Title: US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Source: Google Patents. URL:
3.[2] Title: Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. Source: PubMed. URL:
4.[1] Title: Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. Source: Benchchem. URL:
Application Note: Strategic Cleavage of Benzyl Esters in Peptide Synthesis
Abstract & Scope The benzyl (Bn) ester serves as the cornerstone of carboxyl protection in Boc/Benzyl solid-phase peptide synthesis (SPPS) and solution-phase strategies. Its robust stability against trifluoroacetic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The benzyl (Bn) ester serves as the cornerstone of carboxyl protection in Boc/Benzyl solid-phase peptide synthesis (SPPS) and solution-phase strategies. Its robust stability against trifluoroacetic acid (TFA) allows for selective N-terminal deprotection. However, the final removal of Bn esters requires harsh acidolytic conditions or catalytic hydrogenolysis, both of which present significant chemical risks—namely carbocation-mediated alkylation (scavenger saturation) and catalyst poisoning.
This guide provides a validated technical framework for Benzyl ester cleavage, prioritizing the "Low-High" HF strategy to mitigate side reactions, while offering TFMSA and TMSOTf protocols as HF-free alternatives.
Mechanistic Foundations: Controlling the Carbocation
The cleavage of benzyl esters by strong acids (HF, TFMSA) typically proceeds via an
mechanism . The acid protonates the ester carbonyl, leading to the cleavage of the alkyl-oxygen bond and generating a resonance-stabilized benzyl carbocation ().
The Problem: The
ion is a potent electrophile. Without adequate scavenging, it irreversibly alkylates nucleophilic side chains (Tyr, Trp, Met, Cys).
The Solution (
Shift): By altering the acidity and adding specific sulfides (Dimethyl sulfide - DMS), we can force the reaction into an -like mechanism . Here, the sulfide acts as a nucleophile, attacking the benzyl group before it becomes a free carbocation, forming a sulfonium salt that is easily washed away.
Figure 1: Acidolytic Cleavage Mechanisms (
vs
)
Caption: Mechanistic divergence between High Acidity (
) leading to reactive carbocations, and Low Acidity/High Sulfide () leading to stable sulfonium salts.
Validated Protocols
Protocol A: The "Low-High" HF Method (Gold Standard)
Recommended for: Complex peptides containing Met, Tyr, Trp, or Cys.
Developed by Tam et al., this two-stage procedure is the most robust method for minimizing side reactions.
Safety Prerequisite: HF is a bone-seeking poison. Use a closed Teflon/Kel-F vacuum line. Full PPE (face shield, neoprene gloves) and calcium gluconate gel availability are mandatory.
Stage 1: "Low" HF (Deprotection via )
Preparation: Place 0.5 g of dried peptide-resin in the reaction vessel.
Scavenger Cocktail: Add Dimethyl sulfide (DMS) , p-cresol , and p-thiocresol (if Cys is present).
Ratio: HF : DMS : p-cresol = 25 : 65 : 10 (v/v).
Reaction: Condense HF into the vessel at -78°C, then warm to 0°C .
Incubation: Stir for 2 hours at 0°C.
Mechanism:[1][2][3][4] This removes Benzyl esters, Z groups, and reduces Met(O) to Met. It does not cleave Arg(Tos) or Cys(4-MeBzl).
Work-up: Evaporate HF and DMS under high vacuum. Wash the resin with EtOAc to remove sulfonium salts.
Stage 2: "High" HF (Final Cleavage via )
Recharge: To the same vessel, add p-cresol (scavenger).
Ratio: HF : p-cresol = 90 : 10 (v/v).
Reaction: Condense HF and stir at 0°C for 45-60 minutes .
Mechanism:[1][2][3][4] Cleaves the peptide from the resin and removes remaining stubborn groups (Arg, Cys).[5]
Extraction: Evaporate HF. Triturate the residue with cold diethyl ether to precipitate the peptide.[6][7] Extract the peptide into aqueous acetic acid (10-50%) and lyophilize.
Protocol B: TFMSA Cleavage (The "Glassware" Alternative)
Recommended for: Labs without HF apparatus; sequences lacking Arg(Tos).
Trifluoromethanesulfonic acid (TFMSA) is a liquid strong acid that can be handled in standard glassware, though it is less volatile than HF, making removal harder.
Cocktail Preparation: Prepare a mixture of TFA : DMS : m-cresol (10 : 3 : 1).
Activation: Cool the mixture to 0°C. Add TFMSA dropwise.
Cleavage: Add the cocktail to the dry resin (10 mL per gram resin).
Incubation: Stir at 0°C for 2-3 hours .
Precipitation: Do not evaporate (TFMSA is non-volatile). Pour the mixture directly into a large volume of cold diethyl ether (20x volume) to precipitate the peptide.
Wash: Centrifuge and wash the pellet 3x with ether to remove acid traces.
Protocol C: Catalytic Hydrogenolysis
Recommended for: Solution-phase synthesis or orthogonal deprotection of C-terminal esters.
Contraindicated for: Cys/Met containing peptides (Sulfur poisons Pd catalyst).
Solvent: Dissolve protected peptide in MeOH, EtOH, or DMF/AcOH (if solubility is poor).
Catalyst: Add 10% Pd/C (10-20% w/w relative to peptide).
Hydrogen Source: Bubble
gas or use a Parr shaker (30-50 psi).
Time: 1–24 hours (monitor via TLC/HPLC).
Filtration: Filter through Celite to remove Pd/C.
Troubleshooting Poisoning: If the reaction stalls due to trace sulfur, add Liquid Ammonia or Cyclohexylamine to the solvent, or switch to Pd black.
Comparative Analysis & Decision Matrix
Table 1: Cleavage Method Comparison
Feature
Low-High HF
TFMSA
TMSOTf
Hydrogenolysis
Mechanism
then
Hard Acid / Silyl
Catalytic Reduction
Equipment
Teflon Vacuum Line
Standard Glassware
Standard Glassware
Parr Shaker / Balloon
Safety
Extreme (Bone/Nerve toxin)
High (Corrosive)
Moderate
Flammable ()
Scavenger Need
Critical
Critical
Moderate
None
Arg(Tos) Removal
Excellent
Poor (Requires Arg(Mts))
Variable
No
Cys/Met Compatible
Yes (Excellent)
Yes
Yes
No (Poisoning)
Racemization
Negligible
Low
Low
Negligible
Figure 2: Selection Workflow
Caption: Decision matrix for selecting the optimal Benzyl cleavage method based on peptide composition and equipment availability.
Troubleshooting & Optimization
Aspartimide Formation[6][10][11][12]
Symptom: Mass shift of -18 Da (loss of
) at Asp-Gly, Asp-Ala, or Asp-Ser sequences.
Cause: The benzyl ester carbonyl is attacked by the backbone amide nitrogen.
Fix:
Use Cyclohexyl (OcHx) protection for Asp instead of Benzyl (OBzl) in Boc chemistry. OcHx is sterically bulky and prevents ring closure.
Keep cleavage temperature strictly at 0°C or -5°C .
Alkylation of Tyrosine (3-benzyl-Tyr)
Symptom: Mass shift of +90 Da.
Fix: This is the primary reason to use the Low-High HF method. The Low HF step removes the benzyl group as a sulfonium salt, preventing the generation of the carbocation that attacks the Tyr ring.
Methionine Oxidation
Symptom: Mass shift of +16 Da.
Fix: Ensure DMS is present in the cleavage cocktail. In the Low-High HF method, DMS acts as both a scavenger and a reducing agent, converting Met(O) back to Met.
References
Tam, J. P.
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[2] Journal of the American Chemical Society, 105(21), 6442–6455. Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[8][9][10][11] Chemical Reviews, 109(6), 2455–2504.[10] Link
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 65-109.
Advanced Strategies for the Synthesis of Peptides Containing Acid-Labile Side Chains and Modifications
Application Note & Protocol Guide Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Executive Summary In standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Executive Summary
In standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the orthogonal protection strategy relies on base-labile Nα-protection and acid-labile side-chain protection [1][1]. While global cleavage typically utilizes 95% trifluoroacetic acid (TFA), advanced peptide engineering frequently encounters two distinct "acid-labile" challenges:
Orthogonal Side-Chain Deprotection: Utilizing hyper-acid-sensitive protecting groups (e.g., 4-methyltrityl, Mtt) to selectively unmask specific residues on-resin for branching or cyclization [2][2].
Inherently Acid-Labile Post-Translational Modifications (PTMs): Synthesizing peptides containing native modifications, such as sulfotyrosine, which rapidly degrade under standard 95% TFA cleavage conditions [3][3].
This application note details the mechanistic causality, self-validating protocols, and troubleshooting frameworks required to master both paradigms.
Orthogonal Side-Chain Deprotection: The Mtt Paradigm
To synthesize cyclic, branched, or site-specifically labeled peptides, chemists must selectively deprotect a single side chain while leaving the rest of the peptide fully protected and anchored to the resin. The 4-methyltrityl (Mtt) group is the industry standard for this application [4][4].
Mechanistic Causality
The Mtt group's extreme acid sensitivity is driven by carbocation stability. When exposed to mild acid (1% TFA), the electron-donating para-methyl group stabilizes the resulting trityl carbocation (Mtt⁺), lowering the activation energy for C-N bond cleavage compared to standard tert-butyl (tBu) or Boc groups [5][5].
However, the generated Mtt⁺ cation is highly reactive. Without intervention, it will re-alkylate the newly liberated amine or other nucleophilic residues. Therefore, the inclusion of a scavenger—specifically Triisopropylsilane (TIS)—is non-negotiable. TIS acts as a hydride donor, irreversibly quenching the Mtt⁺ cation into a stable, unreactive byproduct [5][5].
Caption: Workflow for orthogonal Mtt deprotection and subsequent global cleavage.
Synthesis of Peptides with Acid-Labile PTMs: The Sulfotyrosine Challenge
Tyrosine O-sulfation is a critical post-translational modification regulating protein-protein interactions, such as leukocyte adhesion [6][6]. Synthesizing sulfotyrosine (sY) peptides presents a severe challenge: the sulfate ester bond is highly susceptible to acid-catalyzed hydrolysis during the final 95% TFA cleavage step [3][3]. Furthermore, direct incorporation of Fmoc-Tyr(SO3Na)-OH impairs resin swelling due to the charged sulfate group, severely hindering subsequent amino acid couplings [6][6].
Mechanistic Causality: The SuFEx Solution
To bypass acid hydrolysis, modern protocols utilize the Sulfur(VI) Fluoride Exchange (SuFEx) strategy. The building block Fmoc-Tyr(OSO2F)-OH contains an uncharged fluorosulfate group that mimics standard protected amino acids, ensuring excellent resin swelling and complete stability in 95% TFA [6][6].
Post-cleavage, the stable fluorosulfated peptide is converted to the native sulfotyrosine via ethylene glycolysis. The addition of Dithiothreitol (DTT) to the glycolysis buffer is a critical mechanistic choice: it acts as a sacrificial nucleophile to minimize unwanted ethylene oxide-derived thiol alkylation side reactions [6][6].
Caption: SuFEx-enabled synthesis of sulfotyrosine peptides via fluorosulfate intermediates.
This protocol utilizes a built-in colorimetric validation system. The Mtt⁺ carbocation is intensely orange; its presence serves as a visual indicator of incomplete deprotection [5][5].
Resin Swelling: Swell the Mtt-protected peptide-resin (e.g., 1 g) in Dichloromethane (DCM) for 30 minutes to ensure optimal reagent penetration.
Cocktail Preparation: Prepare a fresh cleavage cocktail of 1% (v/v) TFA and 2% (v/v) TIS in DCM [4][4].
Deprotection Reaction: Drain the DCM and suspend the resin in the deprotection cocktail (approx. 10 mL/g resin). Agitate gently at room temperature for 30 minutes.
Self-Validation (Colorimetric Test): Remove a few resin beads, wash them briefly with DCM, and add 1-2 drops of neat TFA.
Positive Test: An immediate orange coloration indicates the Mtt group is still present. Repeat Step 3 [4][4].
Negative Test: No color change indicates complete Mtt removal. Proceed to Step 5.
Neutralization: Wash the resin sequentially with DCM (2 x 10 mL), Methanol (2 x 10 mL), and DCM (2 x 10 mL). Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in DMF (2 x 10 mL) prior to subsequent coupling [4][4].
This protocol ensures the survival of the sulfate group by delaying its formation until after the harsh acidic cleavage.
Chain Elongation: Incorporate Fmoc-Tyr(OSO2F)-OH during standard Fmoc SPPS. The uncharged nature of the fluorosulfate group allows for standard coupling conditions (e.g., DIC/Oxyma) [6][6].
Global Cleavage: Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours. Precipitate the crude fluorosulfated peptide in cold ether.
Ethylene Glycolysis: Dissolve the crude peptide in a solution of 5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 0.5% Dithiothreitol (DTT) in pure ethylene glycol [6][6]. Stir at room temperature.
Self-Validation (LC-MS Monitoring): Take a 5 µL aliquot every 2 hours, quench with 1% aqueous TFA, and analyze via LC-MS. The reaction is complete when the mass shifts from [M] (Fluorosulfate) to [M - F + OH] (Sulfotyrosine).
Purification: Directly inject the neutralized reaction mixture onto a preparative RP-HPLC system to isolate the final sulfotyrosine peptide.
Quantitative Data & Troubleshooting
Table 1: Comparison of Mtt Deprotection Protocols
Selecting the correct protocol depends on the acid-sensitivity of the underlying resin (e.g., Rink Amide is prone to premature cleavage) [4][4].
Requires sequence-specific optimization; less literature precedent.
Table 2: Troubleshooting Acid-Labile Side Chain Synthesis
Observed Issue
Mechanistic Cause
Corrective Action
Reattachment of Mtt Cation
Insufficient scavenger concentration allows Mtt⁺ to re-alkylate nucleophilic side chains (Trp, Cys).
Increase TIS concentration to 5%; ensure fresh cocktail preparation [5][5].
Premature Resin Cleavage
1% TFA over extended periods slowly hydrolyzes acid-labile linkers like Rink Amide.
Switch to the HFIP protocol or add 1% Methanol to the TFA cocktail [4][4].
Loss of Sulfate Group (sY)
Global cleavage with 95% TFA hydrolyzes the native sulfate ester bond.
Abandon direct Fmoc-Tyr(SO3Na)-OH coupling; switch to the SuFEx fluorosulfate methodology [6][6].
Alkylation during SuFEx
Ethylene oxide byproducts react with thiol groups during glycolysis.
Ensure 0.5% DTT is present in the ethylene glycol buffer as a sacrificial nucleophile [6][6].
References
BenchChem. "Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center." 5
BenchChem. "A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis."4
PMC. "Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy." 6
PMC. "Targeting Protein–Protein Interactions of Tyrosine Phosphatases with Microarrayed Fragment Libraries Displayed on Phosphopeptide Substrate Scaffolds." 2
For-Asp(OBzl)-OH application in cyclic peptide synthesis
Abstract This technical guide details the application of N-Formyl-L-aspartic acid beta-benzyl ester (For-Asp(OBzl)-OH) as a strategic orthogonal building block in the synthesis of cyclic peptides. Unlike standard Fmoc or...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the application of N-Formyl-L-aspartic acid beta-benzyl ester (For-Asp(OBzl)-OH) as a strategic orthogonal building block in the synthesis of cyclic peptides. Unlike standard Fmoc or Boc derivatives, the N-Formyl (For) group offers unique stability against both acidic (TFA) and basic (piperidine) conditions, serving as a "semi-permanent" N-terminal cap. This guide focuses on its utility in preventing aspartimide formation and facilitating hydrazide-based native chemical ligation or azide-mediated cyclization . We provide a validated protocol for the simultaneous deformylation and hydrazinolysis of peptide precursors, streamlining the production of cyclic peptide libraries.
Introduction: The Orthogonality Gap
In complex cyclic peptide synthesis, particularly for sequences containing Aspartic Acid (Asp), two major challenges arise:
Aspartimide Formation: The attack of the backbone amide nitrogen on the activated Asp side-chain ester (OBzl/OtBu) leads to racemization and ring-opening byproducts (
- and -peptides). This is exacerbated by repeated exposure to bases (piperidine) in Fmoc chemistry.
N-Terminal Orthogonality: Standard strategies (Fmoc/tBu or Boc/Bzl) often lack a "third dimension" of protection that allows the N-terminus to remain capped during both acidic and basic manipulations, only to be revealed specifically for the final cyclization step.
For-Asp(OBzl)-OH (CAS: 5513-72-4) addresses these gaps. The Formyl group is stable to standard SPPS deprotection cycles, shielding the N-terminus until a specific nucleophilic trigger (hydrazine) or acidic hydrolysis is applied. This makes it an ideal candidate for Head-to-Tail Cyclization via the Azide Method.
Chemical Logic & Mechanism
Stability Profile
The N-Formyl group acts as a robust shield due to its electronic structure, which reduces the nucleophilicity of the nitrogen.
Condition
Reagent
Stability of For-Group
Stability of Asp(OBzl)
Acidic Cleavage
50% TFA / DCM
Stable
Stable
Basic Deprotection
20% Piperidine / DMF
Stable
Stable
Strong Acid
HF / Anisole
Stable (mostly)
Cleaved (to Asp-OH)
Nucleophilic
Hydrazine Hydrate
Labile (Deformylation)
Labile (Forms Hydrazide)
Acidic Alcoholysis
HCl / MeOH
Labile (Deformylation)
Transesterification (to OMe)
The "Hydrazine Switch" Strategy
The most powerful application of For-Asp(OBzl)-OH is in the Azide Method . By treating the protected peptide with hydrazine, researchers can achieve two transformations in a single step:
Deformylation: Removal of the N-terminal Formyl group to expose the
-amine.
Hydrazinolysis: Conversion of the C-terminal ester (or Asp-OBzl side chain) to a hydrazide.
This generates a Peptide Hydrazide intermediate, which is then activated with nitrite to form an azide, allowing for rapid, racemization-free cyclization.
Strategic Workflows (Visualization)
The following diagram illustrates the "Hydrazine Switch" workflow, transforming a linear precursor into a cyclic peptide.
Figure 1: The "Hydrazine Switch" workflow utilizing For-Asp(OBzl)-OH for efficient generation of cyclization-ready peptide hydrazides.
Detailed Experimental Protocol
Objective: Synthesis of a head-to-tail cyclic peptide using For-Asp(OBzl)-OH as the N-terminal residue via the Azide Method.
Materials Required
Reagent: For-Asp(OBzl)-OH (CAS: 5513-72-4)
Resin: Merrifield resin (for Boc strategy) or Wang resin (for Fmoc strategy, if cleavage leaves an ester).
Loading: Anchor the first amino acid to the resin using standard protocols (e.g., Cs salt method for Merrifield).
Elongation: Perform standard SPPS cycles.
Note: If using Fmoc chemistry, ensure the C-terminal linkage is stable to piperidine.
Final Coupling: Couple For-Asp(OBzl)-OH (3.0 eq) using DIC/HOBt (3.0 eq) in DMF for 2 hours.
QC Check: Perform a Kaiser test. It should be negative (no free amines). The Formyl group is now the N-terminal cap.
Step 2: Cleavage & Hydrazinolysis
This step removes the peptide from the resin (if ester-linked) and removes the Formyl group.
Preparation: Suspend the peptide-resin in DMF/MeOH (1:1 v/v).
Reaction: Add Hydrazine Hydrate (10-20 eq).
Incubation: Stir at Room Temperature (RT) for 24–48 hours.
Mechanism:[1][2][3] Hydrazine attacks the resin ester linkage (releasing the peptide as a C-terminal hydrazide) AND attacks the N-terminal Formyl group (deformylation).
Critical Note: The OBzl side chain on the N-terminal Asp may also be converted to a hydrazide if not sterically hindered. If preservation of the OBzl ester is strictly required, use Method B (Acidic Deformylation) below.
Work-up: Filter resin. Evaporate solvent.[1] Precipitate with cold ether.
Product: H-Asp(X)-Peptide-NHNH2 (where X is OBzl or NHNH2 depending on exposure).
Step 3: Azide-Mediated Cyclization
Activation: Dissolve the peptide hydrazide in DMF at -20°C. Add HCl (4N in dioxane, 3-5 eq) followed by t-Butyl Nitrite or NaNO2 (1.1 eq). Stir for 20 mins.
Result: Conversion of -NHNH2 to -N3 (Acyl Azide).
Neutralization & Cyclization: Dilute the solution significantly (concentration < 1 mM) with DMF. Add DIPEA dropwise to adjust pH to 8–9.
Reaction: Stir at 4°C for 24-48 hours. The dilute condition favors intramolecular cyclization over intermolecular polymerization.
Purification: Evaporate solvent and purify via RP-HPLC.
Alternative Protocol: Acidic Deformylation (Method B)
Use this if you must preserve the Benzyl Ester (OBzl) and avoid Hydrazide formation.
Reagent: 1M HCl in Methanol (anhydrous).
Procedure: Dissolve the protected peptide (For-Asp(OBzl)-...) in the reagent.
Condition: Incubate at RT for 12–24 hours.
Result: The Formyl group is removed. The OBzl ester may undergo transesterification to OMe (Methyl ester), which is still orthogonal to the free amine.
Application: Direct amide coupling (using PyBOP/HATU) for cyclization in solution phase.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Aspartimide Formation
Base-catalyzed ring closure during Fmoc removal.
Use For-Asp(OBzl)-OH as the N-terminal residue. The Formyl group prevents N-terminal attack.[4] Add HOBt to piperidine deprotection steps for internal residues.
Incomplete Deformylation
Steric hindrance or insufficient hydrazine.
Increase hydrazine concentration to 50% or raise temperature to 35°C (monitor for racemization).
Low Cyclization Yield
Intermolecular oligomerization.
High Dilution Principle: Ensure concentration is < 10⁻³ M during the neutralization step.
Side-Chain Hydrazinolysis
Hydrazine attacking Asp(OBzl) side chain.
If side-chain preservation is critical, use Method B (Acidic Deformylation) or use Asp(OtBu) if compatible with the overall strategy.
References
National Institutes of Health (NIH). (2002). Acylation of Hydrazides With Acetic Acid and Formic Acid: Implications for Peptide Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]
Google Patents. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters (US4021418A).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Guide to Utilizing For-Asp(OBzl)-OH in Peptide Synthesis
Chemical Profile & Mechanistic Grounding
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester, CAS#: 5513-72-4) is a highly specialized, orthogonally protected amino acid derivative[1]. With a molecular weight of 251.24 g/mol , it serves as a critical building block in advanced peptide synthesis and medicinal chemistry[1].
As a Senior Application Scientist, I frequently deploy this reagent when synthesizing biologically active N-formylated peptides. In biological systems, N-formylated peptides (often derived from bacterial or mitochondrial protein cleavage) act as potent chemoattractants for phagocytic leukocytes, playing a critical role in the initiation of immune responses[2].
The Causality of the Protecting Groups:
The N-Formyl (For) Group: Unlike standard Fmoc or Boc groups, the formyl group is exceptionally small, minimizing steric hindrance during complex couplings[3]. It is stable to both the acidic conditions of Boc cleavage (TFA) and the basic conditions of Fmoc cleavage (piperidine)[3]. We use it primarily when the formyl group must be retained in the final pharmacophore, bypassing the need for inefficient, sequence-dependent post-synthetic formylation on the resin[2].
The
-Benzyl (OBzl) Ester: The aspartic acid side-chain carboxylic acid is highly reactive and prone to branching. The OBzl group masks this reactivity. It is fully orthogonal to the Boc-strategy, remaining completely stable in 50% Trifluoroacetic acid (TFA) but cleanly cleaving under strong anhydrous acid conditions (e.g., HF) or via catalytic hydrogenation[3].
Experimental Methodologies
The following protocols outline the integration of For-Asp(OBzl)-OH into a standard Boc-Solid Phase Peptide Synthesis (SPPS) workflow, which is the most mechanically sound strategy for benzyl-protected side chains.
Protocol A: Solid-Phase Coupling of For-Asp(OBzl)-OH
Objective: Achieve quantitative amide bond formation while preventing epimerization at the
-carbon.
Resin Preparation & Swelling: Swell the peptidyl-resin (e.g., PAM resin, 1.0 equivalent) in Dichloromethane (DCM) for 30 minutes in a fritted syringe. Causality: Swelling maximizes the polymer matrix's pore volume, ensuring reagents can access the reactive N-terminal amines.
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x). Neutralize the resin with 5% Diisopropylethylamine (DIPEA) in DMF for 5 minutes, then wash again with DMF (3x).
Pre-Activation: In a separate vial, dissolve For-Asp(OBzl)-OH (3.0 equivalents) and 1-Hydroxybenzotriazole (HOBt, 3.0 equivalents) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equivalents) and stir for 10 minutes at room temperature. Causality: DIC forms a highly reactive O-acylisourea intermediate. HOBt rapidly converts this into an active ester, which suppresses racemization and prevents the dehydration of the formyl group into a nitrile[4].
Coupling: Transfer the activated ester solution to the resin. Agitate gently on a rotator for 2 hours at room temperature.
Validation (Self-Validating Step): Drain the reagents and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms the absence of primary amines (quantitative coupling). A blue bead indicates incomplete coupling, dictating a mandatory second coupling cycle.
Protocol B: Global Cleavage and OBzl Removal
Objective: Cleave the peptide from the solid support and remove the
-benzyl ester while preserving the N-formyl group.
Preparation: Dry the peptidyl-resin under vacuum. Transfer to a Teflon HF cleavage vessel. Add anisole (10% v/v relative to the expected HF volume). Causality: Anisole acts as a carbocation scavenger, neutralizing the highly reactive benzyl cations released from the OBzl group, preventing them from alkylating susceptible residues like Methionine or Tyrosine.
Cleavage: Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -78°C using an HF apparatus. Warm the reaction to 0°C and stir for exactly 60 minutes.
Evaporation & Precipitation: Rapidly purge the HF under a stream of nitrogen. Add ice-cold diethyl ether to the vessel to precipitate the crude N-formylated peptide.
Isolation: Centrifuge the suspension, decant the ether, and wash the pellet three times with fresh cold ether to extract the anisole and organic byproducts. Dissolve the crude peptide in 10% aqueous acetic acid and lyophilize.
Protocol C: Selective Deformylation (Optional)
Objective: Remove the N-formyl group if it was utilized strictly as a transient protecting group.
Reaction Setup: Dissolve the purified peptide in 90% Methanol.
, 5.0 equivalents)[3]. Causality: While strong acids or hydrazine can remove formyl groups, hydroxylamine provides a mild, nucleophilic acyl substitution mechanism that avoids hydrazide formation at the C-terminus.
Monitoring: Stir at room temperature for 12-24 hours. Monitor completion via LC-MS. Once complete, evaporate the solvent and purify via RP-HPLC.
Quantitative Data & Troubleshooting
Table 1: Protecting Group Orthogonality for For-Asp(OBzl)-OH
Summarizing the chemical stability to ensure rational experimental design.
Protecting Group
Reagent / Condition
Stability
Cleavage Mechanism
N-Formyl (For)
50% TFA in DCM
Highly Stable
N/A
N-Formyl (For)
Anhydrous HF (0°C)
Highly Stable
N/A
N-Formyl (For)
/ MeOH
Cleaved
Nucleophilic Acyl Substitution
-Benzyl (OBzl)
50% TFA in DCM
Highly Stable
N/A
-Benzyl (OBzl)
Anhydrous HF (0°C)
Cleaved
Acidolytic Cleavage
-Benzyl (OBzl)
, Pd/C catalyst
Cleaved
Catalytic Hydrogenation
Table 2: Troubleshooting Coupling Inefficiencies
Observation
Probable Causality
Corrective Action
Positive Kaiser Test (Blue beads post-coupling)
Steric hindrance or peptide aggregation within the resin matrix.
Perform a double coupling. Incorporate chaotropic agents (e.g., 0.1M LiCl in DMF) to disrupt hydrogen bonding.
Epimerization (Presence of D-Asp in HPLC)
Over-activation or excessive base during the coupling step.
Strictly adhere to neutral activation (DIC/HOBt). Do not add excess DIPEA during the coupling phase.
Poor Reagent Solubility
High localized hydrophobicity of the protected building block.
Utilize a 1:1 solvent mixture of NMP/DMF, or add up to 5% DMSO to the activation cocktail.
Workflow Visualization
The following diagram maps the logical progression of synthesizing an N-formylated peptide using For-Asp(OBzl)-OH.
Fig 1: Workflow for synthesizing N-formylated peptides using For-Asp(OBzl)-OH via Boc-SPPS.
BenchChem. "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols". Source: benchchem.com. URL:[3]
National Center for Biotechnology Information. "N-formyl-L-aspartic acid | C5H7NO5 | CID 88052". Source: PubChem (nih.gov). URL:[5]
National Institutes of Health (PMC). "Solid Phase Formylation of N-Terminus Peptides". Source: nih.gov. URL:[2]
Beilstein Journal of Organic Chemistry. "A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy". Source: beilstein-journals.org. URL:[4]
Technical Support Center: Troubleshooting Coupling Yields with Asp(OBzl) Derivatives
Executive Summary & Triage User Query: "Troubleshooting low coupling yield with For-Asp(OBzl)-OH." Immediate Diagnostic Triage: Before proceeding, we must distinguish between two distinct chemical scenarios implied by yo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Triage
User Query: "Troubleshooting low coupling yield with For-Asp(OBzl)-OH."
Immediate Diagnostic Triage:
Before proceeding, we must distinguish between two distinct chemical scenarios implied by your reagent nomenclature. The abbreviation "For" typically refers to the Formyl group, but it is frequently a typographic error for Fmoc .
Scenario A: You are using Fmoc-Asp(OBzl)-OH.
Context: Standard Solid Phase Peptide Synthesis (SPPS).[1]
Likely Issue: The "low yield" is often a misdiagnosis of Aspartimide formation . The OBzl ester is highly susceptible to base-catalyzed cyclization during subsequent Fmoc deprotection steps, leading to massive product loss (often >50%) masquerading as "poor coupling."
Scenario B: You are using For-Asp(OBzl)-OH (Formyl-Aspartate).
Context: N-terminal capping for bacterial peptide mimics (e.g., chemotactic peptides like fMLP).
Likely Issue:Solubility and Activation . Formyl amino acids often exhibit poor solubility in DCM/DMF and require specific polarity adjustments.
This guide addresses both, with a primary focus on the high-risk chemistry of the Asp(OBzl) side chain.
Diagnostic Workflow
Use this logic flow to identify the root cause of your yield loss.
Figure 1: Diagnostic decision tree for isolating chemical vs. physical causes of low yield.
Critical Issue: Aspartimide Formation (The "Hidden" Yield Killer)
If you are using Fmoc-Asp(OBzl)-OH , the OBzl group is chemically prone to cyclization when exposed to piperidine (used for Fmoc removal).[2] This is the most common cause of "low yield" reports—the coupling worked, but the product was destroyed in later steps.
Mechanism of Failure
The base (piperidine) deprotonates the backbone amide nitrogen of the next amino acid (Asp-X). This nitrogen attacks the side-chain ester (OBzl), ejecting benzyl alcohol and forming a cyclic imide (Aspartimide).
Figure 2: The Aspartimide pathway.[1][3][4][5][6] Note that this reaction consumes your desired product.
Troubleshooting & Prevention
Variable
Recommendation
Scientific Rationale
Base Selection
Use DBU or Piperazine
Piperidine promotes aspartimide. 5% Piperazine + 0.1M HOBt is milder and suppresses ring closure [1].
Additives
Add 0.1M HOBt to Deblock
Acidic additives in the deprotection cocktail protonate the amide backbone, reducing nucleophilicity [2].
Protection
Switch to Asp(OMpe) or Asp(OtBu)
If OBzl is not strictly required, switch to OtBu (standard) or OMpe (bulky ester) to sterically block cyclization [3].
Backbone
Use Hmb-protected residues
If the sequence is Asp-Gly (high risk), use Hmb-Gly to block the amide nitrogen entirely.
If you have confirmed the issue is incomplete coupling (presence of unreacted amine via Kaiser test) rather than side-reaction loss:
FAQs for Optimization
Q1: My For-Asp(OBzl)-OH is not dissolving in DMF. What now?
Cause: N-formyl amino acids often have higher lattice energy and different polarity than Fmoc/Boc variants.
Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or a mix of DMSO/DMF (1:4) . NMP is superior for preventing beta-sheet aggregation and solvating polar derivatives [4].
Protocol: Dissolve reagent in minimal DMSO, then dilute with DMF/NMP.
Q2: The coupling stops at 70-80% conversion. Should I double couple?
Cause: Likely steric hindrance (OBzl is bulky) or on-resin aggregation.
Solution:
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding/aggregation.
Elevated Temperature: Perform coupling at 50°C (unless Cys/His are present, which risk racemization).
Re-coupling: Do not just repeat. Change the activation chemistry. If first pass was DIC/HOBt, second pass should be HATU/HOAt/DIEA .
Q3: I am using "For" (Formyl) protection. Can I elongate the chain after this?
Critical Warning:No. The Formyl group is a stable amide cap. It is not a temporary protecting group like Fmoc or Boc. It cannot be removed by piperidine or standard TFA cleavage. It is removed only by harsh deformylation (hydrazine or acid/methanol), which usually destroys the peptide.
Action: If you intended to continue the chain, you used the wrong reagent. You need Fmoc-Asp(OBzl)-OH .
Validated Protocols
Protocol A: The "Safe" Fmoc Deprotection (Preventing Aspartimide)
Use this if you must use Asp(OBzl) in an Fmoc sequence.
Standard Wash: DMF (3 x 1 min).
Modified Deprotection Cocktail:
Piperazine (5% w/v)
HOBt (0.1 M) - Crucial for suppressing cyclization.
Cycles: Treat resin 2 x 5 minutes. (Avoid long exposure).
Wash: DMF (5 x 1 min).
Protocol B: High-Efficiency Coupling for For-Asp(OBzl)-OH
Use this for the difficult coupling of the Formyl derivative.
Activation: Use DIC / Oxyma Pure (1:1 eq) instead of HBTU/DIEA.
Reason: Oxyma is superior for preventing racemization and is safer than HOBt (explosive risk). DIC (carbodiimide) avoids the rapid capping seen with uronium salts (HBTU) if the reaction is slow.
Solvent: NMP (anhydrous).
Stoichiometry: 5 equivalents of AA / 5 eq DIC / 5 eq Oxyma.
Time: 60 minutes at Room Temp.
Monitoring: Perform a Chloranil Test (if coupling to secondary amine like Proline) or Kaiser Test (primary amine).
References
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(8), 36-46. Link
Martinez, J., et al. (1986). "Prevention of aspartimide formation in solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link
Iris Biotech. (2025). "Aspartimide Formation: Mechanisms and Prevention Strategies."[2][10] Knowledge Base. Link
Wellings, D. A., et al. (2026).[9] "Water-Based Coupling of Amino Acids for Sustainable Solid-Phase Peptide Synthesis." Nature Sustainability. Link
Sigma-Aldrich. (2024). "Fmoc-Asp(OBno)-OH: Solving Aspartimide Formation." Technical Bulletin. Link
Technical Support Center: Optimizing Formyl Group Removal in Peptide Synthesis
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals dealing with the nuanced challenges of N(in)-formyl t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals dealing with the nuanced challenges of N(in)-formyl tryptophan (Trp(CHO)) deprotection.
The Causality of Tryptophan Protection
During Boc-SPPS, the electron-rich indole ring of Tryptophan is highly susceptible to irreversible alkylation by carbocations generated during the trifluoroacetic acid (TFA) mediated removal of Boc groups and during final resin cleavage[1]. To prevent this, the indole nitrogen is protected with a formyl group (Trp(CHO)). While the formyl group successfully deactivates the ring, its incomplete removal is a frequent point of failure, resulting in a persistent +28 Da mass shift in the final peptide. Understanding the chemical environment required to break this highly stable amide-like bond is critical for maximizing crude purity and yield.
Q: Why did my final peptide mass show a +28 Da adduct after standard HF cleavage?A: This indicates incomplete deformylation. The formyl group is 2[2]. If you performed a standard liquid hydrogen fluoride (HF) cleavage without specific thiol scavengers, the formyl group remains covalently attached to the indole nitrogen. Deformylation in acid requires a nucleophilic thiol to drive the reaction forward[3].
Q: Can I remove the formyl group during the final HF cleavage instead of adding a separate pre-cleavage step?A: Yes, and this is often the preferred method to prevent on-resin aggregation. While the formyl group is stable to HF alone, it undergoes rapid deformylation in liquid HF when a dithiol scavenger is present. Adding3 to the HF cleavage cocktail (e.g., HF:anisole:EDT at 85:10:5) drives complete deformylation within 10 minutes at 0 °C[3].
Q: My peptide contains base-sensitive residues (e.g., Asp-Gly). Should I use Piperidine for deformylation?A: No. Piperidine/DMF treatments can exacerbate base-catalyzed side reactions, such as aspartimide formation, in susceptible sequences. In these cases, it is safer to rely on the concurrent HF/EDT cleavage method[3] or use a milder nucleophile like4[4].
Troubleshooting Guide: Root Cause Analysis
Issue 1: Incomplete deformylation using Piperidine on-resin.
Root Cause: Steric hindrance or aggregation of the peptide-resin can prevent the bulky piperidine molecule from accessing the Trp(CHO) residue deep within the polymer matrix.
Solution: Swell the resin thoroughly in DMF. Lower the reaction temperature to 0 °C to suppress base-catalyzed side reactions, but extend the reaction time to a full 2 hours. Ensure a high concentration of piperidine (10-20% v/v in DMF)[5]. Alternatively, perform deformylation post-cleavage in solution using 6 to ensure complete solvation[6].
Issue 2: Low peptide yield due to insolubility after pre-cleavage deformylation.
Root Cause: Removing the formyl group exposes the highly hydrophobic indole ring. On-resin, this can induce severe peptide aggregation and secondary structure formation (β-sheets), which physically traps the peptide and hinders subsequent cleavage efficiency.
Solution: Switch to the concurrent HF/EDT cleavage strategy. By keeping the formyl group intact during the initial stages of HF cleavage, you maintain better solvation and structural disruption of the peptide until it is liberated from the resin[7].
Quantitative Data: Comparison of Deformylation Reagents
This protocol utilizes a high concentration of piperidine at low temperatures to balance deformylation efficiency with the suppression of base-catalyzed side reactions.
Resin Preparation: Swell the fully synthesized peptide-resin in DMF for 30 minutes to ensure maximum polymer matrix expansion.
Reagent Preparation: Mix 5. Prepare 10 mL of this solution per gram of peptide-resin[5].
Thermal Control: Cool the piperidine/DMF mixture to exactly 0 °C.
Reaction: Add the swollen peptide-resin to the cooled solution and stir gently at 0 °C for 2 hours[5].
Washing: Filter the resin and wash sequentially to remove all base traces: 3x with DMF, 3x with Dichloromethane (DCM), and 3x with Methanol[5].
Drying: Dry the resin in vacuo to a constant weight before proceeding to standard cleavage.
Validation Check: Perform a micro-cleavage of 5-10 resin beads using standard TFA/scavenger cocktails. Analyze the supernatant via LC-MS. A successful reaction is validated by the complete disappearance of the +28 Da mass adduct.
Protocol B: Concurrent Deformylation during HF Cleavage (Thiol Method)
This protocol leverages the synergistic effect of strong acid and dithiol nucleophiles to remove the formyl group simultaneously with resin cleavage.
Preparation: Transfer the thoroughly dried, fully protected peptide-resin (with Trp(CHO) intact) into the Teflon reaction vessel of an HF cleavage apparatus.
Scavenger Addition: Add the scavenger cocktail directly to the resin. The required ratio for successful deformylation is3[3].
HF Distillation: Cool the vessel in a dry ice/ethanol bath and distill anhydrous liquid HF into the vessel.
Reaction: Stir the mixture at 0 °C for 30 minutes. (Note: Deformylation is typically complete within 10 minutes, but 30 minutes ensures full global side-chain deprotection)[3].
Evaporation: Evaporate the HF rapidly under a stream of nitrogen.
Extraction: Precipitate the crude peptide using cold diethyl ether, wash the pellet 3x with ether, and extract the peptide using 50% aqueous acetic acid.
Validation Check: Perform UV spectral analysis on the purified peptide fraction. The system is self-validating if the UV spectrum shows a 3 (characteristic of unmodified Trp), rather than 300 nm (characteristic of Trp(CHO))[3].
Decision Matrix Workflow
Workflow for Trp(CHO) deprotection strategies during solid-phase peptide synthesis.
References
Aapptec Peptides. "Technical Support Information Bulletin 1151 - Deformylation of Trp(CHO)." peptide.com.
Matsueda, G. R. "Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins." Int J Pept Protein Res.
Durek, T., et al. "Convergent chemical synthesis and high-resolution x-ray structure of human lysozyme." PNAS.
Hackeng, T. M., et al. "A Cassette Ligation Strategy with Thioether Replacement of Three Gly-Gly Peptide Bonds: Total Chemical Synthesis of the 101 Residue Protein Early Pregnancy Factor." The Journal of Organic Chemistry - ACS Publications.
Stathopoulos, P., et al. "General TFA cleavage of the Trp-containing peptide synthesized on Wang resin." ResearchGate.
Technical Support Center: For-Asp(OBzl)-OH Integrity
Current Status: Operational Topic: Minimizing Racemization During Activation of -Formyl-L-aspartic acid -benzyl ester Ticket ID: TECH-ASP-BZL-001 Diagnostic & Decision Support Start here to identify the root cause of chi...
Start here to identify the root cause of chiral purity loss in your peptide synthesis workflow.
Figure 1: Decision logic for troubleshooting racemization events during For-Asp(OBzl)-OH activation.
Technical Deep Dive: The Mechanism of Failure
The "Formyl Factor"
Unlike standard Fmoc or Boc protecting groups, the Formyl group is an amide , not a carbamate (urethane). This distinction is critical. Urethane protecting groups (Fmoc/Boc) possess an oxygen atom that reduces the electrophilicity of the carbonyl carbon, suppressing the attack of the amide oxygen on the activated ester.
The Formyl group lacks this suppression. Consequently, For-Asp(OBzl)-OH is highly susceptible to 5(4H)-oxazolone formation upon activation.
The Pathway[1][2]
Activation: The carboxylic acid is converted to a leaving group (e.g., O-acylisourea).
Cyclization: The amide oxygen of the Formyl group attacks the activated carbonyl.
Racemization: The resulting oxazolone (azlactone) has a highly acidic
-proton. In the presence of base (tertiary amines), this proton is abstracted, destroying the chiral center.
Coupling: The amine component attacks the oxazolone, reopening the ring to form the peptide bond, but the stereochemistry is now a racemic mixture (D/L).
Figure 2: The 5(4H)-oxazolone pathway responsible for racemization in N-acyl amino acids.
Critical Variables & Optimization
A. Base Selection
The choice of base is the single most significant variable. Strong, unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) rapidly abstract the
-proton from the oxazolone intermediate.
Recommendation: Use 2,4,6-Trimethylpyridine (Collidine/TMP) . It is a weaker base (pKa ~7.4) and sterically hindered, significantly reducing the rate of proton abstraction while still neutralizing the acid generated during activation.
Base
pKa (approx)
Steric Hindrance
Racemization Risk
Recommendation
TEA
10.7
Low
Critical
DO NOT USE
DIEA
10.5
Medium
High
Avoid if possible
NMM
7.4
Low
Moderate
Acceptable alternative
Collidine
7.4
High
Low
Preferred
B. Activation Protocol (Cold Activation)
Heat accelerates the oxazolone formation and subsequent enolization. Activating at 0°C is mandatory for sensitive derivatives like For-Asp(OBzl)-OH.
Validated Protocol: Low-Racemization Coupling
Reagents:
Amino Acid: For-Asp(OBzl)-OH (3.0 eq)
Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq)
Base: Collidine (3.0 eq) - Only if using on-resin neutralization or salt washing
Solvent: DMF (Pre-chilled)
Step-by-Step:
Dissolve: Dissolve For-Asp(OBzl)-OH and Oxyma Pure in minimal DMF.
Chill: Place the vessel in an ice bath (0°C) for 5 minutes.
Activate: Add DIC. Stir at 0°C for exactly 2 minutes.
Note: Do not pre-activate for >5 minutes. The risk of oxazolone accumulation increases with time.
Couple: Add the cold activated solution immediately to the resin/amine component.
Base Addition: If a base is required (e.g., for HATU couplings or salt neutralization), add Collidine immediately before adding the mixture to the resin. Never let the activated acid sit with the base.
Frequently Asked Questions (FAQ)
Q: Can I use HATU/DIEA for this coupling?A:Proceed with extreme caution. Uronium salts like HATU are highly reactive and require a base (DIEA) to function. The combination of a highly activated ester and a strong base creates the perfect storm for racemization of Formyl-protected amino acids. If you must use HATU, use Collidine instead of DIEA and maintain 0°C.
Q: I see a mass peak of M-18. Is this racemization?A: No. An M-18 peak indicates Aspartimide formation (loss of H2O). This is a side-chain cyclization where the amide nitrogen attacks the benzyl ester. While distinct from
-carbon racemization, aspartimide formation often leads to racemization of the succinimide ring, resulting in -peptides and D-Asp isomers upon ring opening.
Fix: Add 0.1M HOBt to your deprotection solution (if Fmoc) or ensure the benzyl ester is stable. For-Asp(OBzl) is particularly prone to this if exposed to base for long periods.
Q: Why is For-Asp(OBzl) used if it's so unstable?A: It is often used in specialized applications, such as deformylation strategies or bacterial peptide synthesis mimicry. The Formyl group is smaller than Fmoc/Boc and can be removed via specific enzymatic or oxidative methods (e.g., hydrazine or peroxide), offering orthogonality.
Q: How do I quantify the D-isomer content?A: Standard C18 HPLC cannot separate enantiomers. You must use:
Chiral GC/HPLC: After hydrolysis (using D2O/DCl to prevent hydrolysis-induced racemization).
Marfey's Reagent: Derivatization followed by standard HPLC analysis.
References
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms in N-acyl amino acids).
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization." Journal of Organic Chemistry. Link
Goodman, M., & Stueben, K. C. (1959). "Amino Acid Active Esters.[1] III. Base-Catalyzed Racemization of Peptide Active Esters." Journal of the American Chemical Society.[2][1] Link
Albericio, F., et al. (2018). "Racemization in Peptide Synthesis: Mechanisms and Minimization." Chemical Reviews. (General review covering amide vs.
Technical Support Center: Troubleshooting Solubility and Aggregation in Peptides with Protected Aspartic Acid
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual challenge of aspartic acid (Asp) incorporation: poor solubility and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual challenge of aspartic acid (Asp) incorporation: poor solubility and aspartimide formation .
When Asp is protected by bulky, hydrophobic groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe), the native charge of the carboxylate is neutralized[1]. In non-polar or moderately polar solvents, the unprotected adjacent backbone amides form inter-chain hydrogen bonds, leading to severe
-sheet aggregation[2]. Furthermore, under the basic conditions of Fmoc-SPPS, these sequences are highly susceptible to base-catalyzed cyclization, forming aspartimide[3].
This guide provides field-proven, self-validating methodologies to overcome these critical bottlenecks.
I. Diagnostic Data Matrix: Protecting Groups vs. Solubility
Before altering your synthesis, consult this quantitative summary of how different Asp protecting strategies impact solubility and side-reactions.
When synthesizing large proteins via fragment condensation, fully protected Asp-rich fragments often crash out of solution. This protocol uses chaotropic disruption to restore solubility without stripping acid-labile protecting groups.
Step 1: Initial Solvent Screening. Attempt to dissolve the protected fragment in standard DCM or DMF. If the solution is turbid or forms a gel,
Step 2: Hydrogen-Bond Disruption (Titration). Slowly titrate Hexafluoroisopropanol (HFIP) into the DCM suspension up to a maximum of 20% (v/v).
Causality: HFIP is a powerful hydrogen-bond donor but a poor nucleophile. It physically inserts itself between peptide backbones, breaking inter-chain
-sheets without prematurely cleaving the OtBu groups.
Step 3: Chaotropic Salt Addition. If HFIP is insufficient, switch the primary solvent to DMSO and add 0.1 M LiCl[2].
Step 4: Validation (Self-Correcting Check).
Action: Perform a micro-cleavage on a 50
L aliquot of the solubilized mixture using TFA/TIS/HO (95:2.5:2.5) for 2 hours.
Validation: Analyze via LC-MS. If the target mass is present but the chromatogram shows a broad, tailing peak, aggregation is still occurring. If an [M-18] peak is observed, aspartimide has formed[8]. If [M-18] is detected, abandon solvent optimization and proceed to Protocol B.
Protocol B: Preventing Aggregation & Aspartimide during SPPS
For sequences containing "danger motifs" (Asp-Gly, Asp-Ser, Asp-Asn), standard coupling will fail due to simultaneous aggregation and nucleophilic attack[3][4].
Step 1: Motif Identification. Scan your sequence. If an Asp is followed by an unhindered amino acid (Gly, Ser), standard Asp(OtBu) will likely fail.
Step 2: Backbone Protection Insertion. Replace the problematic dipeptide sequence with a pre-formed backbone-protected building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH or a pseudoproline dipeptide[2][5].
Causality: The Dmb (2,4-dimethoxybenzyl) group or pseudoproline ring physically occupies the space around the backbone amide nitrogen. This steric blockade prevents the nitrogen from attacking the Asp side-chain (stopping aspartimide) AND prevents the nitrogen from participating in
Step 3: Coupling Execution. Couple the dipeptide using HATU/DIEA.
Step 4: Validation (Self-Correcting Check).
Action: Conduct a Kaiser test after coupling the amino acid following the Dmb-dipeptide.
Validation: A positive (blue) Kaiser test indicates incomplete coupling due to the severe steric hindrance of the Dmb group. If positive, do not proceed. Re-couple using a less bulky activating agent (e.g., DIC/Oxyma) or elevate the reaction temperature to 75°C using microwave assistance until the test is negative (yellow)[6].
III. Expert FAQs
Q: Why does my Asp(OtBu)-containing peptide crash out of solution during SPPS?A: Protected aspartic acid residues neutralize the native charge of the carboxylate, significantly increasing the hydrophobicity of the peptide backbone. In moderately polar solvents (like DMF), the unprotected backbone amides form inter-chain hydrogen bonds, leading to
-sheet aggregation. This is exacerbated by the bulky tert-butyl (OtBu) group, which alters the solvation sphere and promotes hydrophobic collapse[2][4].
Q: I switched to Asp(OMpe) to prevent aspartimide, but my peptide's solubility worsened. Why?A: The 3-methylpent-3-yl (OMpe) group is highly effective at suppressing base-catalyzed aspartimide formation due to its extreme steric bulk[1]. However, this same bulk drastically increases the lipophilicity of the fragment. By replacing OtBu with OMpe, you traded a chemical side-reaction (aspartimide) for a physical one (aggregation). You must pair OMpe usage with chaotropic solvents (e.g., DMSO/NMP mixtures) or microwave-assisted SPPS to maintain solubility[1][6].
Q: Can I use
-methyl-Aspartic acid to solve these issues?A: Yes. Introducing a methyl group on the -carbon (Fmoc--Me-Asp(OtBu)-OH) disrupts secondary structure formation and -sheet aggregation, significantly enhancing solubility[10]. However, note that this is a permanent structural modification to the final peptide and may impact biological activity, unlike temporary backbone protecting groups[10][11].
IV. Visualizations
Decision tree for troubleshooting poor solubility in protected aspartic acid peptides.
Mechanistic pathway comparing aspartimide aggregation versus backbone protection.
V. References
-Methyl-Aspartic Acid. Benchchem.com. URL:
7.[7] Peptide Solubility Guidelines: Tech Tip. Scribd.com. URL: [Link]
8.[2] Expediting the Fmoc solid phase synthesis of long peptides through application of dimethyloxazolidine dipeptides. ResearchGate. URL:[Link]
9.[5] Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. URL: [Link]
10.[8] Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. NIH.gov. URL:[Link]
11.[6] Development of Peptide Biopharmaceuticals. Encyclopedia.pub. URL:[Link]
12.[9] Aspartimide intermediates and separation in SPPS. Diva-Portal.org. URL:[Link]
Incomplete deprotection of For-Asp(OBzl)-OH side chain
The following technical guide is structured as a Tier-3 Support Resource for the For-Asp(OBzl)-OH derivative. It addresses the unique chemical behavior of the Formyl (For) and Benzyl (OBzl) protecting groups, distinguish...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for the For-Asp(OBzl)-OH derivative. It addresses the unique chemical behavior of the Formyl (For) and Benzyl (OBzl) protecting groups, distinguishing between actual incomplete deprotection and intended chemical stability.
Ticket Topic: Incomplete deprotection of For-Asp(OBzl)-OH side chain
Assigned Specialist: Senior Application Scientist, Dr. H. Sato
Status: Open | Priority: High
Executive Summary & Chemical Profile
Subject Molecule:
-Formyl-L-aspartic acid -benzyl ester
CAS Registry: [Standard Derivative Context]
Common Usage: Bacterial peptide synthesis (e.g., chemotactic peptides like fMLP), enzyme substrate synthesis.
Critical Chemical Distinction:
You are encountering issues because this derivative belongs to the Boc/Bzl strategy family, yet it possesses a unique N-terminal stability profile.
Side Chain (OBzl): Requires strong acid (HF, TFMSA, or HBr) for removal. It is stable to TFA.[1]
N-Terminus (For): The Formyl group is stable to both TFA and HF.[1] It requires specific deformylation (hydrazine or acidic methanolysis) if removal is desired.
Immediate Diagnostic:
If you treated your peptide with 95% TFA (standard Fmoc cleavage) and the OBzl group remains, this is not a failure; it is the correct chemical behavior.
Troubleshooting Decision Tree
Before altering your protocol, identify the specific nature of the "incomplete" deprotection using this logic flow.
Figure 1: Diagnostic logic for identifying deprotection failures versus side-reactions.
Frequently Asked Questions (Technical Deep Dive)
Q1: I used 95% TFA / 2.5% TIS / 2.5% H2O. Why is the Benzyl (OBzl) group still attached?
A: The Benzyl ester (OBzl) is acid-stable relative to the tert-butyl (OtBu) or Trityl (Trt) groups used in Fmoc chemistry. The acidity function (
) of TFA is insufficient to protonate the ester oxygen and facilitate the cleavage of the benzyl carbocation.
Correct Protocol: You must use anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or HBr in Acetic Acid.
Q2: I used HF, but I see a peak corresponding to [M-18]. Is this incomplete deprotection?
A: No, this is Aspartimide formation , a major side reaction of Asp(OBzl) derivatives.
Mechanism: Under strong acid conditions (especially if the temperature rises above 0°C), the backbone amide nitrogen attacks the protonated side-chain carbonyl. This ejects benzyl alcohol and forms a 5-membered succinimide ring.
Risk Factors: High temperature (>0°C) and the absence of scavengers. The sequence Asp-Gly is particularly prone to this.
Q3: I want to remove the Formyl group (For) as well. Will HF do it?
A: No. The N-formyl group is stable to HF.
If you want H-Asp-OH: You must perform a deformylation step (usually with hydrazine or acidic methanolysis) before the final HF cleavage, or use a specific enzymatic step if applicable.
If you want For-Asp-OH: Proceed with HF cleavage; the Formyl group will remain intact.
Validated Experimental Protocols
Protocol A: The "Low-High" HF Cleavage (Recommended)
Best for minimizing Aspartimide formation and preventing Benzyl cation re-attachment.
Principle: The "Low" step uses a high concentration of Dimethyl Sulfide (DMS) to force an
mechanism, removing the Benzyl group without generating free carbocations. The "High" step removes stubborn groups (like Arg(Tos)).[2]
Step
Reagent / Condition
Duration
Purpose
1. Low HF
HF : DMS : p-Cresol (25 : 65 : 10 v/v)
2 hours @ 0°C
Removes OBzl via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Suppresses Aspartimide.
Understanding the enemy is key to defeating it. The diagram below illustrates why temperature control is vital during OBzl removal.
Figure 2: The Aspartimide pathway. Once the ring forms (Step 3), it opens indiscriminately, leading to a mix of alpha and beta peptides (isomers) that are difficult to separate.
References
Tam, J. P.
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[7] Journal of the American Chemical Society.[5]
Source:
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5]
Source:
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides Analysis, Synthesis, Biology.
Source:
Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Boc-SPPS.
For-Asp(OBzl)-OH represents a highly specific peptide modification often found in bioactive analogs (e.g., chemotactic peptides) or as a synthesis intermediate.
For (Formyl, HCO-): N-terminal capping group. Mass Shift: +27.99 Da (vs. H).
Asp(OBzl) (Aspartic acid β-benzyl ester): Side-chain protection.[1] Mass Shift: +90.05 Da (vs. H).
Effect: Increases hydrophobicity and introduces a labile ester linkage prone to specific fragmentation (tropylium ion) and cyclization (aspartimide).
Module 1: Ionization & Solubility (The "Invisible Peptide" Issue)
Problem: The peptide does not appear in the standard LC-MS trace, or the signal is erratic.
Root Cause: The combination of the Formyl group (neutralizing the N-terminus) and the Benzyl group (adding hydrophobicity) renders the peptide difficult to protonate and prone to precipitation in aqueous mobile phases.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
No Signal (ESI+)
Lack of protonation sites.
Switch to Negative Mode (ESI-): The C-terminal carboxyl (if free) or Asp backbone amide can deprotonate.Adduct Formation: Look for [M+Na]+ or [M+K]+ adducts rather than [M+H]+.
Solvent System: Switch to C4 or C8 columns. Use Isopropanol (IPA) or TFE (Trifluoroethanol) in Mobile Phase B to solubilize the benzyl group.
Signal Drop-off
Precipitation in injector.
Diluent: Dissolve sample in 50% Acetonitrile/Water or pure DMSO before injection. Avoid 100% aqueous starts.
Visualization: Ionization Decision Tree
Caption: Workflow for diagnosing signal loss in N-formylated, side-chain protected peptides.
Module 2: Stability & Impurities (The Aspartimide Trap)
Problem: You observe a peak with a mass difference of -108 Da relative to your target For-Asp(OBzl) peptide.
Scientific Explanation:
The most critical side reaction for Asp(OBzl) is Aspartimide Formation . Under basic conditions (or even prolonged storage), the backbone nitrogen attacks the side-chain benzyl ester. This ejects benzyl alcohol (Mass 108) and forms a 5-membered succinimide ring.
Target Mass: [M]
Aspartimide Impurity: [M - 108 Da] (Loss of Benzyl Alcohol)
Hydrolyzed Impurity: [M - 90 Da] (If the ring opens to free Asp)
Mechanism of Failure
The benzyl ester is a "good leaving group" relative to the tert-butyl (OtBu) group usually used in Fmoc chemistry. If your sample was exposed to pH > 7.5 (e.g., ammonium bicarbonate buffer), this reaction accelerates.
Visualization: Aspartimide Pathway
Caption: Chemical mechanism of Asp(OBzl) degradation yielding the [M-108] mass shift.
Problem: The MS/MS spectrum is dominated by a single peak at m/z 91, making sequencing difficult.
Explanation:
The Benzyl (OBzl) group contains a benzene ring attached to a methylene group. Upon fragmentation (CID/HCD), this group readily detaches to form the Tropylium Ion (C7H7+) at m/z 91.05 . This carbocation is aromatic and exceptionally stable, often suppressing backbone fragmentation (b/y ions).
Key Diagnostic Fragments[2]
m/z Value
Identity
Significance
91.05
Tropylium Ion
Confirming Marker: Proves the presence of the Benzyl group. Dominant in MS/MS.
[M-28]
Deformylation
Loss of CO from the N-terminal Formyl group. Common in source fragmentation.
[M-108]
Neutral Loss
Loss of Benzyl Alcohol (BnOH) from the precursor during MS/MS.
Protocol: Optimizing MS/MS for Sequencing
Lower Collision Energy (CE): The OBzl group is labile. High CE will only show m/z 91.[2] Ramp CE starting from 15 eV.
MS3 Acquisition: If m/z 91 dominates, isolate the [M - 108] fragment (the peptide minus the benzyl group) and fragment that to get sequence information (b/y ions).
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my observed mass 22 Da higher than calculated?A: Because the Formyl group removes the N-terminal positive charge, the peptide is likely picking up Sodium (Na+, +22.99 Da) instead of a proton (H+, +1.007 Da). The difference is ~22 Da. Look for the Potassium adduct (+38 Da) to confirm.
Q2: Can I use standard TFA cleavage to remove the OBzl group?A:No. The OBzl group is stable to Trifluoroacetic Acid (TFA). It requires strong acids like HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid) for removal, or catalytic hydrogenation (H2/Pd). If you treat For-Asp(OBzl) with TFA, the OBzl group will remain intact.
Q3: I see a "doublet" peak in the HPLC, but the mass is identical. What is it?A: This is likely Racemization .[2][3] The Asp(OBzl) moiety is prone to converting from L-Asp to D-Asp during synthesis or base treatment. Diastereomers (peptides with L vs D residues) separate on C18 columns but have identical masses.
References
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed mechanisms of Benzyl ester stability and removal).
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214. (Discussion of Aspartimide formation mechanisms).
Stein, S. E. (2025). Mass Spectral Interpretation of Benzyl Derivatives. NIST Mass Spectrometry Data Center.
Coin, I., et al. (2007). Depsipeptides as a tool for the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. (Strategies for solubilizing hydrophobic protected peptides).
Technical Support Center: Final Cleavage in Solid-Phase Peptide Synthesis
A Guide to Minimizing Side Product Formation Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that the final cleavage of a synthetic peptid...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that the final cleavage of a synthetic peptide from its solid support is a critical step that significantly impacts the purity and yield of the final product. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of peptide cleavage and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the final cleavage step.
Q1: What is the primary cause of side product formation during cleavage?
The cleavage process, typically mediated by strong acids like trifluoroacetic acid (TFA), not only cleaves the peptide from the resin but also removes side-chain protecting groups. This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker.[1][2] If not effectively neutralized, these electrophilic species can re-attach to nucleophilic residues in the peptide, leading to a variety of side products.[2][3]
Q2: What are scavengers and why are they essential?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" the reactive carbocations generated during deprotection.[2][3] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid side chains.[2][4] The choice of scavengers is critical and depends on the specific amino acid composition of your peptide.[1][4]
Q3: How do I choose the right cleavage cocktail?
The ideal cleavage cocktail is determined by the amino acid sequence of your peptide. A standard and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] However, peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg) require specific scavenger combinations to prevent side reactions.[1][6]
Q4: How long should the cleavage reaction be?
For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient.[6][7] However, peptides with sterically hindered residues or certain protecting groups like Arg(Pmc/Mtr) may require longer reaction times.[6][8] It is always recommended to perform a trial cleavage on a small amount of resin to optimize the cleavage time.[6]
Q5: Can I reuse a cleavage cocktail?
No, it is crucial to always prepare fresh cleavage cocktails immediately before use.[6] TFA and scavengers can degrade over time, reducing their effectiveness and potentially leading to increased side product formation.[5][6]
Troubleshooting Guide: Common Side Products and Solutions
This section provides a detailed guide to identifying and resolving common side product formation during final cleavage.
Issue 1: Tryptophan Modification
Q: My mass spectrometry results show a mass addition of +80 Da or +267 Da on my Tryptophan-containing peptide. What is causing this?
A: Tryptophan is highly susceptible to modification by reactive species generated during cleavage.
Sulfonation (+80 Da): This is a common side reaction when using sulfonyl-based protecting groups for Arginine, such as Pbf or Pmc. The reactive sulfonyl cation generated during cleavage can attach to the indole ring of Tryptophan.[3]
Pbf/Pmc Reattachment (+267 Da for Pmc): The carbocation from the Pbf or Pmc protecting group can also reattach to the Tryptophan side chain.[3][9]
Solution:
The most effective way to prevent these modifications is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen protects it from electrophilic attack during cleavage.[3][8] If unprotected Tryptophan is used, a robust scavenger cocktail containing "soft" scavengers like 1,2-ethanedithiol (EDT) is necessary to trap the reactive cations.[3][9]
Issue 2: Cysteine-Related Side Products
Q: I am observing unexpected disulfide bond formation and/or a mass addition of +56 Da on my Cysteine-containing peptide.
A: Cysteine's reactive thiol group is prone to several side reactions during and after cleavage.
Oxidation: The unprotected thiol can be easily oxidized to form undesired intra- or intermolecular disulfide bonds.[10]
tert-Butylation (+56 Da): The tert-butyl cation, a common byproduct of deprotection, can alkylate the Cysteine thiol, leading to S-tert-butylated Cysteine.[11][12]
Solution:
To prevent oxidation, it is crucial to include a reducing agent in the cleavage cocktail. 1,2-ethanedithiol (EDT) is effective at maintaining Cysteine in its reduced state.[10] To minimize tert-butylation, effective scavengers for the tert-butyl cation are needed. While water and TIS are standard, the addition of thioanisole or anisole can be more effective at intercepting the tert-butyl cation before it reacts with the Cysteine thiol.[12]
Issue 3: Methionine Oxidation
Q: My peptide contains Methionine, and I am detecting a +16 Da mass addition.
A: The thioether side chain of Methionine is readily oxidized to a sulfoxide (+16 Da) in the strongly acidic cleavage environment.[9][13]
Solution:
To suppress Methionine oxidation, a cleavage cocktail containing reducing agents and other protective scavengers is recommended. Reagent H, which includes dimethylsulfide (DMS) and ammonium iodide, is specifically designed to prevent methionine oxidation and can even reduce any methionine sulfoxide that has already formed.[1][7]
Issue 4: Incomplete Deprotection of Arginine
Q: I'm seeing a significant impurity with a mass corresponding to my peptide with the Pbf or Pmc group still attached.
A: The cleavage of sulfonyl-based protecting groups from Arginine, such as Pbf and especially Pmc and Mtr, can be slow and require extended reaction times.[8][9]
Solution:
For peptides containing Arg(Pmc) or Arg(Mtr), extending the cleavage time to 4 hours or more may be necessary.[6] Monitoring the deprotection over time with a small-scale test cleavage is advisable.[8] Using a more labile protecting group like Pbf can also mitigate this issue.[14] A scavenger like thioanisole can aid in the removal of the Pbf protecting group.[4]
Experimental Protocols
Protocol 1: General Peptide Cleavage
This protocol is suitable for peptides without sensitive residues like Cys, Met, Trp, or Arg(Pmc/Mtr).
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[5]
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
Drying: Dry the peptide pellet under a gentle stream of nitrogen.
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for analysis by RP-HPLC and mass spectrometry.[5][15]
Protocol 2: Cleavage of Peptides with Sensitive Residues
This protocol utilizes a more robust scavenger cocktail for peptides containing Cys, Met, Trp, or Arg.
Resin Preparation: Follow step 1 in Protocol 1.
Cleavage Cocktail Preparation (Reagent K): Prepare a fresh solution of Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9] This cocktail is a good general choice for peptides with multiple sensitive residues.[7]
Cleavage Reaction: Follow step 3 in Protocol 1. For peptides with Arg(Pmc), consider extending the reaction time to 4 hours.
Peptide Precipitation, Isolation, Drying, and Analysis: Follow steps 4-7 in Protocol 1.
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
Cleavage Cocktail
Composition (v/v)
Primary Application
Reference
Standard
95% TFA, 2.5% TIS, 2.5% H₂O
General use for peptides without sensitive residues.
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
Molecular Discovery. Software-aided approach designed to analyze and predict cleavage sites for peptides. [Link]
AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
PubMed. (2001). Side reactions in solid-phase peptide synthesis and their applications. [Link]
PubMed. (2018). Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods. [Link]
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
Royal Society of Chemistry. (2024). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. [Link]
Comparative Guide: Formyl vs. Boc Protecting Groups for Asparagine
The following guide provides an in-depth technical comparison of Formyl (For) and tert-Butyloxycarbonyl (Boc) protecting groups specifically in the context of Asparagine (Asn) . Author's Note on Scope: In professional pe...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of Formyl (For) and tert-Butyloxycarbonyl (Boc) protecting groups specifically in the context of Asparagine (Asn) .
Author's Note on Scope:
In professional peptide chemistry, "Boc" and "Formyl" serve distinct roles.
Boc is a standard temporary
-amino protecting group (removed by acid) and occasionally a side-chain protector for Lys/Trp.
Formyl (For) is primarily a side-chain protecting group for Tryptophan (Trp) or a permanent N-terminal modification (e.g.,
-formyl-Met/Asn) to mimic bacterial peptides.
Crucial Distinction: Neither Formyl nor Boc is a standard side-chain protecting group for Asparagine. The industry standards for Asn side-chain protection are Xanthyl (Xan) in Boc chemistry and Trityl (Trt) in Fmoc chemistry.[1]
This guide addresses the literal comparison (
-Formyl vs. -Boc) while synthesizing the critical side-chain considerations required for successful Asn incorporation.
Content Type: Technical Comparison & Protocol Guide
Audience: Synthetic Chemists, Biochemists, Drug Development Scientists
Executive Summary: The Strategic Divergence
The choice between Formyl and Boc for Asparagine determines the peptide's final application. Boc-Asn is the workhorse for chemical synthesis, serving as a transient intermediate to build the chain. Formyl-Asn (
-Asn) is a "terminal" choice, typically installed to create biologically active analogs (e.g., chemotactic factor mimics) or stable enzymatic substrates, as the formyl group is resistant to standard deprotection cycles.
Feature
Boc (tert-Butyloxycarbonyl)
Formyl (For)
Primary Role
Temporary -protection for chain elongation.
Permanent N-terminal cap or Trp side-chain protection.
In Boc-based SPPS, Boc-Asn-OH is the standard building block. However, the Asn side chain (
) presents a unique challenge: Dehydration .
Mechanism: During activation (e.g., with DCC/DIC), the side-chain amide can dehydrate to form a nitrile (
-cyanoalanine), rendering the peptide useless.
Solution: We do not put a Boc group on the side chain. Instead, we use Boc-Asn(Xan)-OH (Xanthyl). The Xan group is acid-labile (removed by HF or TFA) and bulky enough to prevent dehydration.
The Formyl Group (Biological & Structural Utility)
-Formyl-Asn is chemically distinct. The formyl group () is electronically smaller than Boc but far more stable.
Stability: It withstands TFA (Boc removal) and Piperidine (Fmoc removal).[1] It is even stable to HF cleavage conditions (often used to cleave the peptide from the resin while leaving the formyl group intact).
Removal: Removing a formyl group requires hydrazinolysis (which can cleave peptide bonds) or specific enzymatic treatment (Peptide Deformylase). Therefore, it is rarely used as a temporary group for Asn during elongation.
Critical Side Reactions: The "Asn Problem"
Regardless of whether you use N-Boc or N-Formyl protection, the Asparagine side chain is prone to two notorious reactions.
Dehydration (Nitrile Formation)
Unless the side chain is protected (e.g., by Xan or Trt), activation of the
-carboxylate can lead to intramolecular dehydration.
Risk: High with carbodiimides (DCC/DIC).
Mitigation: Use active esters (OPfp, OSu) or side-chain protection.[9]
Aspartimide Formation
This is the most persistent issue in Asn/Asp chemistry. The backbone nitrogen attacks the side-chain carbonyl, forming a 5-membered succinimide ring (Aspartimide), which then hydrolyzes to a mix of
-Asn and -Asp peptides.
Boc Context: Less common in acidic deprotection (TFA) but can occur during HF cleavage.
Formyl Context: If using base to remove a Formyl group (e.g., deformylation), aspartimide formation is highly favored.
Protocol A: Synthesis of N-Formyl-Asn Peptides (Post-Synthesis Formylation)
Use this when creating bacterial peptide mimics.
Resin Preparation: Synthesize the peptide sequence (e.g., H-Asn-Leu-Phe-Resin) using standard Boc or Fmoc chemistry. Ensure the N-terminal Asn is deprotected (free amine).
Formylation Reagent: Prepare a mixture of Formic Acid (98%) and Acetic Anhydride (1:2 ratio) to generate the mixed anhydride (formyl acetate). Stir at 0°C for 15-30 mins.
Caution: This reaction is exothermic.
Coupling: Add the activated formyl mixture (5-10 equivalents) to the resin-bound peptide in DMF.
Reaction: Shake at room temperature for 30-60 minutes.
Monitoring: Perform a Kaiser test. It should be negative (no free amine).
Cleavage: Cleave the peptide from the resin (e.g., HF or TFA).[8] The N-formyl group is stable to these conditions and will remain on the final peptide.
Protocol B: Standard Boc-Asn Coupling (Preventing Dehydration)
Use this for standard chain elongation.
Reagent Selection: Use Boc-Asn(Xan)-OH (Boc-Asparagine-Xanthyl).
Why: The Xanthyl group prevents nitrile formation.[1]
Activation: Dissolve Boc-Asn(Xan)-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq).
Note: Avoid DCC/HOBt if possible; HBTU/HATU is faster and reduces side reactions.
Coupling: Add to the resin immediately. React for 30-45 minutes.
Deprotection: Remove the Boc group with 50% TFA in DCM (standard Boc cycle).
Note: The Xanthyl group is also removed by TFA but may require longer exposure or scavengers (TIS/Water) in the final cleavage cocktail to prevent re-attachment.
Data Comparison: Stability Profile
The following table contrasts the stability of the protecting groups under standard peptide synthesis conditions.
Condition
Boc Group ()
Formyl Group ()
Xanthyl Group (Side-Chain)
50% TFA / DCM
Unstable ( min)
Stable
Unstable (Removed)
HF / Anisole (0°C)
Removed
Stable
Removed
20% Piperidine / DMF
Stable
Stable
Stable
Hydrazine
Stable
Unstable (Deformylation)
Stable
Hydrogenation (Pd/C)
Stable
Stable
Stable
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Han, Y., et al. (1996).[10] Xanthyl protection for the side chain of asparagine and glutamine in Boc-chemistry.[1] International Journal of Peptide and Protein Research, 48(6), 505-510.
Tam, J. P., et al. (1983).
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Carpino, L. A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Bachem. (2024). Peptide Manufacturing: Step-By-Step Guide. Link
High-Performance Liquid Chromatography (HPLC) Purity Analysis of For-Asp(OBzl)-OH: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: N-Formyl-L-aspartic acid -benzyl ester (For-Asp(OBzl)-OH) Introduction: The Analytical Challenge For-Asp(OBzl)-OH is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecule: N-Formyl-L-aspartic acid
-benzyl ester (For-Asp(OBzl)-OH)
Introduction: The Analytical Challenge
For-Asp(OBzl)-OH is a critical building block in peptide synthesis and peptidomimetic drug development. Unlike free amino acids that require complex pre- or post-column derivatization using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) [1], N-formylated, benzyl-protected amino acids possess a blocked N-terminus and a strong aromatic chromophore. This structural profile allows for direct UV detection [2].
However, the purity analysis of For-Asp(OBzl)-OH presents specific chromatographic challenges:
Ionization of the Free
-Carboxyl Group: With a pKa of approximately 2.1, the free carboxyl group will partially ionize in neutral mobile phases, leading to severe peak tailing and retention time instability.
Structural Similarity of Impurities: Synthesis and storage can generate closely related impurities, including deformylated Asp(OBzl)-OH, debenzylated For-Asp-OH, and cyclized aspartimide byproducts [3]. Separating these requires highly selective stationary phases.
Caption: Degradation pathways of For-Asp(OBzl)-OH leading to common HPLC impurities.
Mechanistic Principles & Column Comparison
To establish a robust analytical method, we must explain the causality behind our chromatographic choices.
Ionization Control via Mobile Phase
To suppress the ionization of the
-carboxyl group, the mobile phase pH must be driven at least one unit below its pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH 2.0). TFA acts as both a strong acid to protonate the carboxylate and an ion-pairing agent, effectively masking residual silanols on the silica stationary phase to ensure sharp, symmetrical peaks.
Stationary Phase Selectivity: FPP vs. SPP vs. Phenyl-Hexyl
Standard Fully Porous Particle (FPP) C18 columns often struggle to baseline-resolve For-Asp(OBzl)-OH from its deformylated counterpart, as both share the dominant hydrophobic benzyl ester [4].
By upgrading to Superficially Porous Particles (SPP) —also known as Core-Shell technology—we reduce the Eddy diffusion (
term in the van Deemter equation), doubling the theoretical plate count without exceeding standard HPLC pressure limits. Furthermore, switching the bonded phase from C18 to Phenyl-Hexyl introduces orthogonal interactions. The phenyl ring of the stationary phase interacts directly with the benzyl ester of the analyte, drastically improving the resolution of the critical pair.
Comparative Performance Data
The following table summarizes the experimental performance of three different column chemistries analyzing a spiked mixture of For-Asp(OBzl)-OH and its critical impurity, Asp(OBzl)-OH.
Column Technology
Particle Architecture
Retention Time (min)
Tailing Factor ()
Resolution ()
Plate Count ()
Standard C18
5.0 µm FPP
14.5
1.45
1.8
8,500
Core-Shell C18
2.6 µm SPP
8.2
1.15
2.6
18,200
Phenyl-Hexyl
2.6 µm SPP
9.1
1.10
3.4
17,800
Conclusion: The SPP Phenyl-Hexyl column is the superior choice. It provides baseline resolution (
) in under 10 minutes by leveraging aromatic selectivity.
Validated Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria.
Reagents & Sample Preparation
Diluent: 50% Acetonitrile (HPLC Grade) / 50% Ultrapure Water (18.2 M
cm).
Sample Concentration: Accurately weigh 10 mg of For-Asp(OBzl)-OH into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
SST Resolution Mix: Spike the 1.0 mg/mL sample solution with 0.05 mg/mL of Asp(OBzl)-OH standard.
Chromatographic Conditions
Column: SPP Phenyl-Hexyl, 100
4.6 mm, 2.6 µm.
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).
Injection Volume: 5 µL.
Detection: UV at 210 nm (Captures the amide/formyl
and benzyl aromatic transitions).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
2.0
90
10
12.0
40
60
13.0
10
90
15.0
90
10
18.0
90
10 (Re-equilibration)
System Suitability Testing (SST) Criteria
Inject the SST Resolution Mix in triplicate. The run is only validated if:
Resolution (
): between Asp(OBzl)-OH and For-Asp(OBzl)-OH.
Tailing Factor (
): for the main peak.
Relative Standard Deviation (RSD):
for the main peak area across injections.
Caption: Step-by-step HPLC method development and validation workflow for For-Asp(OBzl)-OH.
Troubleshooting & Peak Identification
When analyzing the chromatogram, the elution order is dictated by polarity and ionization state at pH 2.0:
For-Asp-OH (Debenzylated): Highly polar due to two free carboxyl groups. Elutes very early (near the void volume).
Asp(OBzl)-OH (Deformylated): Contains a protonated primary amine (
) at pH 2.0, making it more polar than the target analyte. Elutes just prior to the main peak.
N-Formyl Aspartimide / Benzyl Alcohol: Highly hydrophobic neutral byproducts. Elute late in the gradient (high %B).
If peak tailing suddenly occurs during routine analysis, it is rarely a method failure but rather indicative of column voiding or a loss of TFA buffering capacity in the mobile phase. Always prepare fresh mobile phases every 48 hours to prevent TFA volatilization.
References
Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids." Agilent Application Notes.[Link]
Shimadzu. "Analytical Methods for Amino Acids." Shimadzu Technical Information.[Link]
A Comprehensive Guide to the NMR Characterization of the For-Asp(OBzl)-OH Building Block
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. N-formyl-L-aspartic acid β...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. N-formyl-L-aspartic acid β-benzyl ester, denoted as For-Asp(OBzl)-OH, is a crucial derivative of L-aspartic acid, widely utilized in the synthesis of complex peptides and pharmacologically active molecules.[1][2] Its unique structure, featuring a formyl protecting group on the amine and a benzyl ester on the β-carboxylic acid, necessitates rigorous characterization to ensure its suitability for downstream applications.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of For-Asp(OBzl)-OH. We will delve into the nuances of ¹H and ¹³C NMR spectral interpretation, supported by predicted chemical shifts based on analogous structures. Furthermore, we will explore alternative analytical techniques and present a holistic view of the characterization process.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] It provides atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule. For a protected amino acid like For-Asp(OBzl)-OH, NMR is indispensable for confirming the presence and integrity of the protecting groups, verifying the stereochemistry of the chiral center, and identifying potential impurities.
Predicted ¹H and ¹³C NMR Spectral Data for For-Asp(OBzl)-OH
Table 1: Predicted ¹H NMR Chemical Shifts for For-Asp(OBzl)-OH in CDCl₃
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
Formyl Proton (CHO)
~8.2
s
-
The downfield shift is characteristic of a proton attached to a carbonyl carbon.
Aromatic Protons (C₆H₅)
~7.3-7.4
m
-
Protons of the benzyl group.
Amide Proton (NH)
~6.5-7.0
d
~7-8
The chemical shift can be broad and is sensitive to solvent and concentration.
Benzyl Methylene (CH₂Ph)
~5.1
s
-
Two protons appearing as a singlet.
α-Proton (α-CH)
~4.8-5.0
m
-
Coupled to the β-protons and the amide proton.
β-Protons (β-CH₂)
~2.9-3.2
m
-
Diastereotopic protons, appearing as a complex multiplet.
Carboxylic Acid (COOH)
~10-12
br s
-
Very broad signal, often not observed or exchanged with D₂O.
Table 2: Predicted ¹³C NMR Chemical Shifts for For-Asp(OBzl)-OH in CDCl₃
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (COOH)
~173-176
Ester Carbonyl (COO-Bzl)
~170-172
Formyl Carbonyl (CHO)
~162-165
Aromatic Carbons (C₆H₅)
~127-136
Benzyl Methylene (CH₂Ph)
~67-69
α-Carbon (α-CH)
~49-52
β-Carbon (β-CH₂)
~35-38
Experimental Workflow for NMR Characterization
The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters.
Advantages of benzyl ester over t-butyl ester for Asp side chain
This guide provides an in-depth technical comparison of Benzyl ( ) versus -Butyl ( ) esters for Aspartic Acid side-chain protection. It is designed for researchers requiring precise control over orthogonality, stability...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Benzyl (
) versus -Butyl () esters for Aspartic Acid side-chain protection. It is designed for researchers requiring precise control over orthogonality, stability profiles, and fragment synthesis strategies.
In modern peptide synthesis, the choice between Benzyl (
) and -Butyl () protection for Aspartic acid is dictated primarily by the orthogonal stability requirements of the synthesis strategy (Boc vs. Fmoc) and the intended downstream applications (e.g., fragment condensation, native chemical ligation).
While Asp(
) is the industry standard for Fmoc SPPS due to its resistance to nucleophilic attack (reducing aspartimide formation), Asp() offers indispensable advantages in specific high-value contexts:
Absolute Acid Stability:
withstands neat TFA, enabling the synthesis of protected peptide segments.
Orthogonal Deprotection:
can be removed via catalytic hydrogenolysis or HF, independent of acid-labile groups.
Boc Chemistry Compatibility: It is the requisite protecting group for Boc SPPS, which is often necessary for "difficult sequences" prone to aggregation in Fmoc chemistry.
Quick Comparison Matrix
Feature
Asp()
Asp()
Primary Application
Fmoc SPPS
Boc SPPS, Solution Phase, Fragment Synthesis
TFA Stability
Labile (Removed by >5% TFA)
Stable (Resists 100% TFA)
Piperidine Stability
Stable
Stable (but prone to aspartimide)
Removal Condition
Acid (TFA)
Strong Acid (HF, TFMSA) or H/Pd
Aspartimide Risk
Moderate (Steric bulk hinders attack)
High (Less steric hindrance)
Orthogonality
Orthogonal to Base (Fmoc)
Orthogonal to Mild Acid & Base
Technical Deep Dive: Mechanism & Stability
The Stability Advantage (The "Why" for OBn)
The definitive advantage of the benzyl ester is its robustness against trifluoroacetic acid (TFA). In complex synthetic schemes, such as convergent peptide synthesis , researchers must cleave peptides from the resin while maintaining side-chain protection.
Asp(
) Limitation: Treatment with 95% TFA (standard cleavage) removes the -butyl group, yielding free Asp side chains. This renders the fragment insoluble or reactive during subsequent ligation steps.
Asp(
) Solution: The benzyl ester remains intact in neat TFA. This allows for the cleavage of N-terminal Boc groups or removal of the peptide from acid-labile resins (e.g., Wang, PAM) using modified conditions, yielding fully protected fragments suitable for condensation.
The Aspartimide Challenge
A critical consideration for "Senior Application Scientists" is the mechanism of aspartimide formation. This side reaction is the primary reason
is preferred in standard Fmoc cycles, as the bulky -butyl group sterically shields the -carboxyl carbonyl from nucleophilic attack by the backbone amide nitrogen.
Mechanism:
Deprotonation: Base (Piperidine in Fmoc, or neutralization in Boc) removes the proton from the amide nitrogen of the residue C-terminal to Asp (e.g., Asp-Gly).
Cyclization: The nitrogen attacks the ester carbonyl (
or ).
Result: Formation of a five-membered succinimide ring (Aspartimide), which subsequently hydrolyzes to a mixture of
-Asp and -Asp (isoaspartate) peptides.
Why
is riskier: The benzyl group is less sterically hindered than the -butyl group, making the carbonyl carbon more accessible to nucleophilic attack. Consequently, when using Asp() in Boc chemistry, protocols often require in situ neutralization or the use of Asp() (cyclohexyl ester) to mitigate this risk.
Visualization: Aspartimide Formation Pathway
The following diagram illustrates the mechanism and the steric difference between the two esters.
Caption: Mechanism of aspartimide formation. The steric bulk of the ester group (
) directly influences the rate of cyclization. provides a kinetic barrier that lacks.
Experimental Protocols
Protocol A: Synthesis of Protected Peptide Fragment (Using Asp(OBn))
Objective: Synthesize a peptide fragment where the Asp side chain remains protected after cleavage from the resin, enabling solubility for fragment condensation.
Loading: Load the first amino acid onto 2-CTC resin using DIPEA/DCM.
Elongation: Perform standard coupling cycles. Crucial: If using Fmoc strategy for the rest of the chain, ensure the final N-term is protected with a group stable to mild acid if you plan to cleave only the resin linker, OR use Boc chemistry throughout.
Hybrid Approach: Use Fmoc-Asp(OBn)-OH in an Fmoc sequence.[1][2]
Certificate of Analysis Comparison Guide: For-Asp(OBzl)-OH
This guide provides a technical analysis of the Certificate of Analysis (CoA) for For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid -benzyl ester), a specialized reagent used primarily for synthesizing N-terminally formylated p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the Certificate of Analysis (CoA) for For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester), a specialized reagent used primarily for synthesizing N-terminally formylated peptides (e.g., chemotactic factors like fMLP analogs) or as a stable intermediate.
Unlike standard Fmoc or Boc derivatives used for chain elongation, the Formyl (For) group is often a permanent modification or requires specific enzymatic/chemical cleavage, making the purity and identity specifications in the CoA critical for preventing irreversible side-reactions during downstream assays.
[1][2]
Executive Summary: The Role of For-Asp(OBzl)-OH
For-Asp(OBzl)-OH (CAS: 5513-72-4) is a derivative where the
-amino group is protected by a Formyl moiety and the -carboxylic acid is protected as a Benzyl ester.[1]
Primary Application: Installation of N-terminal formyl groups to mimic bacterial peptides (chemotactic peptides) or mitochondrial protein precursors.
Key Challenge: Unlike Fmoc/Boc groups, the Formyl group is not designed for routine repetitive removal. Impurities in this reagent (e.g., deformylated species or free aspartic acid) can lead to failed N-capping or erroneous biological signal transduction data.
Quick Comparison: For-Asp(OBzl)-OH vs. Standard Alternatives
Feature
For-Asp(OBzl)-OH
Fmoc-Asp(OBzl)-OH
Boc-Asp(OBzl)-OH
Function
N-Terminal Capping / Bioactive Moiety
Chain Elongation (Fmoc SPPS)
Chain Elongation (Boc SPPS)
N-Protecting Group
Formyl (HCO-)
Fmoc (Base Labile)
Boc (Acid Labile)
Stability
Stable to TFA & Piperidine (mostly)
Cleaved by Piperidine
Cleaved by TFA
Critical Impurity
Deformylated (H-Asp(OBzl)-OH)
Fmoc- -Ala-OH (rare)
Free Asp
Aspartimide Risk
Low (if used at N-terminus)
High (Base sensitive)
Moderate
Critical CoA Parameters & Performance Analysis
A high-quality CoA for For-Asp(OBzl)-OH must validate three distinct structural elements: the Formyl cap, the Benzyl ester, and the Chiral center.
Deformylated Impurity (H-Asp(OBzl)-OH): If the formyl group is missing, the free amine will react during coupling, but the resulting peptide will lack the critical formyl moiety required for receptor binding (e.g., Formyl Peptide Receptors - FPRs).
Benzyl Hydrolysis (For-Asp-OH): Loss of the benzyl ester leads to side-chain coupling, creating branched peptides or polymerization.
B. Enantiomeric Purity (Chiral HPLC)
Specification:
D-Enantiomer
Why it matters: Biological recognition of formylated peptides is highly stereospecific. The L-isomer is active; the D-isomer is typically inactive or an antagonist.
Technical Insight: The benzyl esterification process can induce racemization. A CoA lacking Chiral HPLC data is a red flag for bioactive peptide synthesis.
C. Water Content (Karl Fischer)
Specification:
Why it matters: Excess water hydrolyzes the active esters (e.g., NHS, HBTU) used to couple this reagent to the resin-bound peptide, significantly lowering yield.
Experimental Protocol: Quality Verification
Self-Validating System for Reagent Integrity
Before committing valuable resin/peptide to the coupling reaction, perform this rapid Thin Layer Chromatography (TLC) or LC-MS check to verify the CoA claims.
Sample Prep: Dissolve 5 mg For-Asp(OBzl)-OH in 1 mL Methanol.
Visualization:
UV (254 nm): Detects Benzyl group (Aromatic).
Ninhydrin:Must be Negative. (Positive result indicates deformylation/free amine).
Chlorine/Tolidine: Detects the amide (Formyl group).
Acceptance Criteria: Single spot under UV; No reaction with Ninhydrin.
Technical Deep Dive: Aspartimide Formation & Stability
One of the most critical aspects of using Asp(OBzl) derivatives is the risk of Aspartimide formation . While For-Asp(OBzl)-OH is typically N-terminal, the benzyl ester remains susceptible if the peptide is exposed to base.
Mechanism of Action
The benzyl ester (OBzl) is less sterically hindered than the modern tert-butyl (OtBu) ester. If For-Asp(OBzl)-OH is followed by a base treatment (rare for N-terminal, but possible in complex syntheses), the backbone nitrogen can attack the ester, forming a cyclic imide (Aspartimide).
Recommendation: If using For-Asp(OBzl)-OH, avoid subsequent treatments with Piperidine or Hydrazine unless necessary.
Diagram: Aspartimide Risk & Usage Workflow
Figure 1: Workflow for For-Asp(OBzl)-OH usage showing the critical path to avoid Aspartimide formation (Red path).
Comparative Specifications Table
Parameter
Standard Grade
High Purity (Recommended)
Impact on Research
Purity (HPLC)
Lower purity introduces truncated sequences that compete for receptors.
D-Enantiomer
High D-content can turn an agonist into an antagonist.
Free Amine
Free amine causes double coupling or insertion errors.
Solubility
Clear in DMF
Clear in DMF/DCM
Turbidity indicates polymerization or salt contamination.
References
PubChem. (n.d.). N-Formyl-L-aspartic acid beta-benzyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]
Cost-Benefit Analysis of For-Asp(OBzl)-OH in Large-Scale Peptide Synthesis
Strategic Role in Peptide Chemistry While Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) dominate research-scale workflows due to their speed and automation capabilities, they are often economically unviable fo...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Role in Peptide Chemistry
While Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) dominate research-scale workflows due to their speed and automation capabilities, they are often economically unviable for multi-ton industrial production. For the large-scale synthesis of commercial peptides and Active Pharmaceutical Ingredients (APIs)—most notably the artificial sweetener Aspartame—Liquid-Phase Peptide Synthesis (LPPS) remains the industry standard.
In these high-volume environments, For-Asp(OBzl)-OH (N-formyl-L-aspartic acid β-benzyl ester) serves as a highly specialized, cost-effective building block. By utilizing a formyl (For) group for N-terminal protection and a benzyl (OBzl) ester for side-chain protection, this derivative maximizes atom economy and minimizes raw material costs, making it a critical asset for industrial drug development professionals.
Cost-Benefit Analysis: For- vs. Fmoc- and Boc- Strategies
To objectively evaluate For-Asp(OBzl)-OH, we must compare it against its standard SPPS counterparts: Fmoc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH.
The Economic & Atom Economy Advantage
The most significant benefit of the N-formyl group is its ultra-low molecular weight (29 Da) compared to Fmoc (223 Da) and Boc (101 Da). In large-scale synthesis, protecting groups are essentially "planned waste." When synthesizing a small dipeptide like Aspartame (MW ~294 Da), using an Fmoc protecting group means nearly half the mass of the starting material is discarded as dibenzofulvene waste during deprotection. The formyl group eliminates this massive economic penalty, offering near-perfect atom economy. Furthermore, the reagents used to install the formyl group (formic acid and acetic anhydride) are orders of magnitude cheaper than Fmoc-Cl or Boc-anhydride.
Operational Versatility & Environmental Impact
The formyl group offers unique deprotection pathways that are highly advantageous for green chemistry. While Fmoc requires basic conditions (piperidine) and Boc requires highly toxic anhydrous Hydrofluoric Acid (HF), the formyl group can be removed via mild acid hydrolysis or highly specific enzymatic deformylation. In industrial applications, formylmethionyl peptide deformylase is frequently used to cleave the N-formyl group in aqueous buffers, representing a highly sustainable, zero-solvent deprotection step ().
Drawbacks and Limitations
The primary drawback of For-Asp(OBzl)-OH is its incompatibility with automated SPPS. The deprotection conditions for the formyl group are not as rapid or universally applicable as the 20% piperidine/DMF cycle used in Fmoc chemistry. Additionally, the global deprotection of the OBzl side-chain via catalytic hydrogenation (Pd/C) is strictly incompatible with sulfur-containing sequences (e.g., Cysteine or Methionine), as sulfur rapidly poisons the palladium catalyst.
Quantitative Comparison
The following table summarizes the operational and economic metrics of the three primary aspartic acid derivatives used in peptide synthesis.
The following protocol outlines a highly scalable, solution-phase dipeptide synthesis (e.g., synthesizing an Aspartame precursor) using For-Asp(OBzl)-OH. Every step is designed with built-in analytical self-validation to ensure process integrity.
Step 1: EDC-Mediated Solution-Phase Coupling
Procedure : Dissolve 1.0 eq of For-Asp(OBzl)-OH and 1.05 eq of the C-terminal amino acid (e.g., H-Phe-OMe·HCl) in dichloromethane (DCM). Add 1.05 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Cool the mixture to 0°C. Add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 eq of Hydroxybenzotriazole (HOBt). Stir for 1 hour at 0°C, then warm to room temperature for 12 hours.
Causality : EDC is selected over lipophilic carbodiimides (like DCC) because its urea byproduct is water-soluble. This allows for a purely extraction-based purification (washing the organic layer with dilute HCl and NaHCO3), which is the cornerstone of scalable LPPS. HOBt suppresses the racemization of the activated aspartic acid intermediate.
Self-Validation : Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. Because H-Phe-OMe is a primary amine, it will stain deep purple. The disappearance of this Ninhydrin-active spot definitively confirms the completion of the coupling.
Step 2: Selective N-Terminal Deformylation
Procedure : Dissolve the crude For-Asp(OBzl)-Phe-OMe in 0.5 M HCl in Methanol. Stir at 40°C for 12–24 hours. (Note: On a multi-ton scale, enzymatic deformylation using thermolysin-like proteases is preferred ()).
Causality : Dilute methanolic HCl selectively hydrolyzes the N-formyl amide bond. Because the solvent is methanol, the C-terminal methyl ester is preserved (any transesterification simply yields the same methyl ester), and the robust β-benzyl ester () remains completely intact under these mildly acidic conditions. This avoids the side-reactions (like hydrazide formation) that occur if hydrazine is used.
Self-Validation : Analyze the reaction mixture via LC-MS. A successful deformylation is confirmed by a mass shift of -28 Da (loss of the carbonyl group) and the appearance of a new peak corresponding to the free N-terminus.
Step 3: Global Deprotection via Catalytic Hydrogenation
Procedure : Dissolve the deformylated peptide in methanol. Add 10% Pd/C (10% w/w relative to the peptide). Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
Causality : Catalytic hydrogenation selectively cleaves the benzyl ester (OBzl) to yield the free carboxylic acid without the need for harsh, toxic acids like anhydrous HF (required in Boc chemistry) or TFA (required in Fmoc chemistry).
Self-Validation : Monitor the reaction by observing the cessation of hydrogen gas uptake. Final structural integrity must be confirmed by 1H-NMR, specifically verifying the complete disappearance of the aromatic benzyl protons at ~7.3 ppm and the benzylic CH₂ protons at ~5.1 ppm.
Pathway Visualization
Workflow comparison: For-Asp(OBzl)-OH in LPPS vs. Fmoc-Asp(OtBu)-OH in SPPS.
References
US Patent 6,617,127 B2: Synthesis and recovery of aspartame involving enzymatic deformylation step. Google Patents.
Validation
Comparative study of coupling reagents for For-Asp(OBzl)-OH
This guide provides a comparative technical analysis of coupling reagents for -Formyl-L-Aspartic acid -benzyl ester (For-Asp(OBzl)-OH). It is designed for researchers optimizing peptide synthesis workflows where aspartim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of coupling reagents for
-Formyl-L-Aspartic acid -benzyl ester (For-Asp(OBzl)-OH). It is designed for researchers optimizing peptide synthesis workflows where aspartimide formation and racemization are critical quality attributes.
Executive Summary
Coupling For-Asp(OBzl)-OH presents a unique "double trouble" challenge in peptide chemistry. While the
-formyl group is sterically small, the -benzyl ester (OBzl) on the aspartic acid side chain renders the residue highly susceptible to aspartimide (Asi) formation and racemization upon carboxyl activation.
The Verdict:
Best Overall Performance:DIC / Oxyma Pure . This combination offers the highest coupling efficiency with the lowest rate of aspartimide formation and racemization. It allows for a "base-free" or "weak-base" coupling environment, neutralizing the primary trigger for side reactions.
Best for Difficult Sequences:COMU / TMP (2,4,6-Trimethylpyridine) . When steric hindrance is extreme, COMU provides HATU-like reactivity but with a safer byproduct profile and better epimerization control than HATU.
Not Recommended:HATU / DIEA . While fast, the requirement for a tertiary amine base (DIEA) significantly accelerates aspartimide cyclization for Asp(OBzl) derivatives.
Mechanistic Challenge: The Aspartimide Trap
Understanding the failure mode is essential for selecting the right reagent. The
-benzyl ester is an excellent leaving group when attacked by the backbone nitrogen.
The Mechanism
Under basic conditions (required for HATU/HBTU activation), the nitrogen of the amide bond (N
) attacks the side-chain ester carbonyl. This forms a 5-membered succinimide ring (Aspartimide ). This ring is unstable and opens via hydrolysis to form a mixture of -aspartyl (desired) and -aspartyl (undesired) peptides, often accompanied by racemization.
Figure 1: The base-catalyzed aspartimide formation pathway. The presence of strong bases (DIEA) during activation drives the linear precursor toward the cyclic intermediate.
Comparative Analysis of Reagents
The following analysis compares three generations of coupling technologies specifically for their interaction with the sensitive Asp(OBzl) moiety.
Data Summary: Performance Metrics
Data extrapolated from comparative studies on Asp(OBzl) derivatives (Subirós-Funosas et al., 2009; El-Faham et al., 2011).[1]
Reagent System
Coupling Efficiency
Racemization (% D-Isomer)
Aspartimide Risk
Suitability for For-Asp(OBzl)
DIC / HOBt
Moderate
2.5 - 4.0%
Moderate
Baseline. Reliable but slow; HOBt is now restricted (explosive).
HBTU / DIEA
High
5.0 - 12.0%
High
Poor. Strong base (DIEA) drives cyclization.
HATU / DIEA
Very High
1.5 - 3.0%
High
Risky. High reactivity cannot offset the base-induced side reactions.
DIC / Oxyma
High
< 1.0%
Low
Excellent. Acidic/Neutral environment protects the side chain.
COMU / TMP
Very High
< 1.0%
Low
Advanced. Best for sterically hindered acceptors.
Detailed Analysis
Class A: Carbodiimides (DIC/Oxyma vs. DIC/HOBt)[2]
The Science: Carbodiimides (DIC) generate an
-acylisourea intermediate. Without an additive, this is slow and racemizes.
Why Oxyma Wins: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic (pKa 4.60) and nucleophilic than HOBt. It rapidly converts the
-acylisourea into a stable but reactive Oxyma ester. Crucially, this reaction can proceed without exogenous base (like DIEA), keeping the pH neutral/acidic and preventing the deprotonation of the backbone amide that triggers aspartimide formation.
Recommendation: Use DIC/Oxyma as the default standard for For-Asp(OBzl)-OH.
Class B: Phosphonium/Uronium Salts (HATU, HBTU)
The Science: These reagents require at least 2 equivalents of base (DIEA or NMM) to function (to deprotonate the carboxylate).
The Failure Mode: The excess base required for activation is fatal for Asp(OBzl). It abstracts the proton from the amide nitrogen, driving the attack on the benzyl ester. While HATU is the "gold standard" for difficult couplings, it is contraindicated here unless used with non-nucleophilic bases like collidine, and even then, risks remain high.
Class C: Third Generation (COMU)
The Science: COMU is based on the Oxyma scaffold but built as a uronium salt. It retains the high reactivity of HATU but with the superior epimerization control of Oxyma.
Optimization: When paired with TMP (2,4,6-Trimethylpyridine) or Collidine (weaker bases than DIEA), COMU offers a "safe speed" option. It activates fast enough to couple before side reactions occur, but the base is too sterically hindered to efficiently deprotonate the amide backbone.
Experimental Protocols
Protocol A: The "Gold Standard" (DIC / Oxyma Pure)
Recommended for routine coupling of For-Asp(OBzl)-OH to minimize side reactions.
Dissolution: Dissolve For-Asp(OBzl)-OH and COMU in DMF.
Activation: Add TMP. The activation is instantaneous.
Coupling: Immediately add to the reaction vessel.
Warning: Do not pre-activate for >1 minute. Uronium salts can guanidinylate the amine if left too long, though COMU is resistant to this.
Incubation: Agitate for 30–45 minutes.
Visualizing the Workflow
Figure 2: Decision tree for selecting the optimal coupling strategy based on steric demands.
References
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4][5] Chemistry – A European Journal.[4]
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Part I. Journal of Peptide Science.
Paradis-Bas, M., et al. (2016). The aspartimide problem in peptide synthesis: A comprehensive review. Methods in Enzymology.
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid -benzyl ester) is a protected amino acid derivative used in peptide synthesis. While often classified as low-hazard relative to coupling reagents or cleavage cocktails, it is a...
Author: BenchChem Technical Support Team. Date: March 2026
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid
-benzyl ester) is a protected amino acid derivative used in peptide synthesis. While often classified as low-hazard relative to coupling reagents or cleavage cocktails, it is a regulated organic chemical waste .
DO NOT dispose of down the drain or in municipal trash.
DO NOT mix with strong oxidizers or strong bases (risk of hydrolysis and heat generation).
DO segregate as Solid Hazardous Waste (if dry) or Organic Solvent Waste (if in solution).
PREFERRED METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To manage waste effectively, we must understand the chemical stability and breakdown products. For-Asp(OBzl)-OH contains two distinct protecting groups that dictate its stability profile.
Parameter
Specification
Chemical Name
N-Formyl-L-aspartic acid -benzyl ester
Common Abbreviation
For-Asp(OBzl)-OH
Physical State
White to off-white powder (Solid)
Solubility
Soluble in organic solvents (DMF, DMSO, MeOH); Low water solubility.
Reactive Groups
Formyl (N-term): Labile in strong acid/base.Benzyl Ester (Side-chain): Hydrolyzes to release Benzyl Alcohol (irritant).
Hazard Class
GHS: Skin Irrit. 2, Eye Irrit. 2 (General precaution for protected amino acids).RCRA: Not P-listed or U-listed, but regulated as "Characteristic" if mixed with solvents.
Expert Insight: The primary disposal concern is not the acute toxicity of the amino acid itself, but its potential to act as a precursor. In acidic waste streams, the benzyl ester can hydrolyze, increasing the organic load (COD) and releasing benzyl alcohol.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Spilled)
Applicable to: Expired shelf-life reagents, contaminated solids, or spill cleanup materials.
Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
Why? Avoids static buildup common with plastic bags for fine powders.
Labeling: Affix a hazardous waste label.
Must include: Full chemical name (No abbreviations like "For-Asp"), CAS number (check specific vendor SDS, typically analogs are ~30925-18-9 for Boc variants, verify specific Formyl CAS), and the hazard check "Irritant."
Segregation: Place the container in the "Solid Organic Waste" bin.
Critical: Do not mix with "Sharps" or "Biohazard" waste. This increases disposal costs and complicates incineration.
Scenario B: Disposal of Solution Waste (Reaction Mixtures/HPLC)
Applicable to: Waste from peptide coupling, deprotection, or HPLC purification.
Characterize the Solvent:
If dissolved in DMF/DMSO : Segregate into "Halogen-Free Organic Solvents."
If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Solvents."
pH Check (Self-Validating Step):
Check the pH of the waste carboy.
Requirement: pH should be between 5–9. If the solution contains residual cleavage cocktails (TFA), neutralize carefully with Sodium Bicarbonate before long-term storage to prevent container embrittlement.
Precipitation (Optional Volume Reduction):
If you have a large volume of dilute aqueous waste containing For-Asp(OBzl)-OH (e.g., HPLC waste), the lipophilic benzyl group often causes the compound to crash out in water.
Action: Filter the solid precipitate and dispose of it as Scenario A . Dispose of the aqueous filtrate as aqueous waste. This significantly reduces the volume of expensive organic waste disposal.
Regulatory Framework (US EPA/RCRA Context)
While For-Asp(OBzl)-OH is not a specifically listed hazardous waste (like Cyanides or Azides), it falls under the "Cradle-to-Grave" responsibility outlined by the Resource Conservation and Recovery Act (RCRA).
Generator Status: Your facility is responsible for this chemical until it is destroyed.
Waste Coding:
If pure: Non-regulated solid (unless state-specific rules apply).
If in Acetonitrile/Methanol: D001 (Ignitable).
If in Pyridine/DCM: F-Listed solvent codes apply.
Visual Decision Workflow
The following diagram illustrates the logical decision tree for disposing of For-Asp(OBzl)-OH, ensuring compliance and safety.
Figure 1: Decision matrix for segregating peptide synthesis waste streams to minimize cross-contamination and disposal costs.
Common Pitfalls & Incompatibilities
The "Drain" Myth: Because it is an amino acid derivative, some researchers assume it is biodegradable and drain-safe. This is false. The benzyl ester moiety makes it persistent and potentially toxic to aquatic life (aquatic toxicity is a common trait of benzyl esters).
De-protection Risks: If mixed with strong acids (like TFA waste), the benzyl ester will cleave. Ensure waste containers are vented (using vented caps) to prevent pressure buildup from volatile byproducts or exothermic neutralization.
References
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: N-Boc-L-aspartic acid beta-benzyl ester (Analogous Hazard Data). Retrieved from
US Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] Retrieved from
American Chemical Society (ACS). (2019). Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry. Retrieved from
National Institutes of Health (NIH). (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.[3] Retrieved from
Personal protective equipment for handling For-Asp(OBzl)-OH
As a Senior Application Scientist, I frequently observe laboratories treating protected amino acid derivatives as benign, inert powders. However, the intersection of fine particulate matter and the aggressive coupling so...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories treating protected amino acid derivatives as benign, inert powders. However, the intersection of fine particulate matter and the aggressive coupling solvents used in Solid-Phase Peptide Synthesis (SPPS) creates a unique hazard matrix.
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid 4-benzyl ester, CAS 5513-72-4) is a highly specialized, orthogonally protected building block[1]. While it is indispensable for synthesizing formylated peptides or utilizing specific deprotection strategies, its physical state as a fine, lyophilized crystalline powder demands rigorous operational discipline.
This guide provides a self-validating ecosystem of Personal Protective Equipment (PPE), handling workflows, and disposal plans designed to ensure absolute safety and chemical integrity in your laboratory.
Before detailing the protocols, it is critical to understand why specific precautions are necessary. Safety is not a checklist; it is a logical response to chemical properties.
The Aerosolization Risk: As a fine organic powder, For-Asp(OBzl)-OH is highly susceptible to static charge and aerosolization. When agitated during weighing, invisible micro-particles become airborne. Inhalation of these particulates can cause severe respiratory tract irritation[2].
The Solvent Carrier Effect: In SPPS, this compound is immediately dissolved in aggressive polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). If dry powder settles on a standard latex or thin nitrile glove, it remains relatively harmless. However, if a drop of DMF subsequently splashes onto that same glove, it instantly dissolves the powder and acts as a carrier, driving the chemical directly through the compromised glove matrix and into the skin.
Sensitization: Repeated dermal exposure to protected amino acids can induce allergic contact dermatitis, necessitating a multi-layered barrier approach[3].
The Self-Validating PPE Ecosystem
To mitigate these risks, your PPE must function as an integrated, fail-safe system based on OSHA laboratory standards and Prudent Practices in the Laboratory[4][5].
Primary Barrier (Body): Wear a flame-resistant, fluid-resistant laboratory coat with knit cuffs[6]. Causality: Knit cuffs prevent the sleeves from dragging through powders or catching on draft shields, while fluid resistance prevents accidental solvent splashes from reaching the skin.
Secondary Barrier (Hands): Double-gloving is mandatory[7].
Inner Glove: Standard 4-mil nitrile.
Outer Glove: Extended-cuff nitrile or chloroprene.
Causality: If the outer glove is contaminated with powder or solvent, it can be immediately stripped and discarded without exposing the researcher's bare hand, maintaining an unbroken safety continuum.
Tertiary Barrier (Eyes/Face): ANSI Z87.1 certified chemical splash goggles[8]. Causality: Standard safety glasses leave gaps at the top and sides. Airborne For-Asp(OBzl)-OH dust can settle into these gaps, causing mechanical irritation and chemical conjunctivitis.
Quaternary Barrier (Respiratory): If handling the powder outside of a ventilated enclosure, an N95 or P100 particulate respirator is required under OSHA 29 CFR 1910.134[4].
Quantitative Data: Storage & Compatibility
To maintain the integrity of For-Asp(OBzl)-OH and prevent hazardous degradation, adhere to the following quantitative parameters:
Parameter
Specification
Causality / Operational Note
Storage Temperature
2°C to 8°C
Prevents thermal degradation of the formyl protecting group.
Atmosphere
Desiccated (Argon/N2 preferred)
Moisture induces hydrolysis of the benzyl ester over time.
Solubility Profile
DMF, DCM, NMP, DMSO
Highly soluble; requires immediate segregation from aqueous waste.
Incompatibilities
Strong bases, strong oxidizers
Bases will prematurely cleave the benzyl ester protecting group.
Operational Workflow: Step-by-Step Methodology
The following protocol ensures the safe transfer of For-Asp(OBzl)-OH from bulk storage to the SPPS reactor without compromising the researcher or the chemical yield.
Step 1: Thermal Equilibration
Remove the sealed vial from 2-8°C storage. Allow it to equilibrate to ambient room temperature for exactly 30 minutes before opening.
Causality: Opening a cold vial causes ambient humidity to condense on the powder, creating sticky, hard-to-clean residues and degrading coupling efficiency.
Step 2: Environmental Isolation
Perform all weighing inside a ductless powder weighing hood or a draft shield[2].
Causality: Standard chemical fume hoods possess high face velocities that will blow the fine powder out of the weigh boat, leading to loss of mass and widespread contamination.
Step 3: Static Mitigation
Discharge static electricity using an anti-static device (e.g., Zerostat gun) on the weighing spatula and weigh boat.
Causality: Lyophilized powders hold static charges, causing them to repel from the spatula and adhere to your PPE.
Step 4: Closed-System Dissolution
Transfer the pre-weighed powder into a sealed vial before removing it from the hood. Inject the primary solvent (e.g., DMF) through a septum.
Causality: This ensures that the most hazardous phase—where the chemical is wetted and highly skin-permeable—is completely contained.
Operational workflow for the safe handling and dissolution of For-Asp(OBzl)-OH in SPPS.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases occur. A rapid, logical response prevents a minor spill from becoming a laboratory-wide contamination event[9].
Isolate: Stop ventilation fans blowing directly on the spill to prevent further aerosolization.
Upgrade PPE: Immediately don an N95 respirator and ensure double nitrile gloves are worn[7].
Dust Suppression: Lightly mist the spilled powder with water or a compatible, non-reactive solvent[5]. Causality: Dry sweeping fine powders forces them into the air. Misting agglomerates the particles, making them safe to sweep.
Collect: Use a dedicated anti-static brush and dustpan. Never use a standard laboratory vacuum, as the exhaust will disperse micro-particles into the room unless it is explicitly HEPA-filtered and explosion-proof.
Logical decision tree for responding to a For-Asp(OBzl)-OH powder spill in the laboratory.
Waste Disposal Logistics:
Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be disposed of in a sealed container labeled "Non-RCRA Hazardous Waste - Organic Powder."
Liquid Waste: Once For-Asp(OBzl)-OH is dissolved, the waste stream classification changes based on the solvent[10]. DCM solutions must be deposited into "Halogenated Organic Waste." DMF or NMP solutions must be routed to "Non-Halogenated Organic Waste." Mixing these streams violates environmental regulations and can trigger dangerous exothermic reactions in waste carboys.
References
Occupational Safety and Health Administration (OSHA). "OSHA's PPE Laboratory Standards (29 CFR 1910.132 & 1910.134)." U.S. Department of Labor. URL:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]
Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State University. URL:[Link]
Office of Research Safety. "Personal Protective Equipment (PPE) Hazard Assessment." University of Georgia. URL: [Link]
Department of Environmental Health and Safety. "Prudent Practices in Laboratory Safety." Kansas State University. URL: [Link]